3-Ethylpiperidin-4-ol
説明
Structure
3D Structure
特性
CAS番号 |
373603-90-8 |
|---|---|
分子式 |
C7H15NO |
分子量 |
129.20 g/mol |
IUPAC名 |
3-ethylpiperidin-4-ol |
InChI |
InChI=1S/C7H15NO/c1-2-6-5-8-4-3-7(6)9/h6-9H,2-5H2,1H3 |
InChIキー |
JZCKXAOPAHWWOR-UHFFFAOYSA-N |
正規SMILES |
CCC1CNCCC1O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Ethylpiperidin-4-ol: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 3-Ethylpiperidin-4-ol, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and chemical synthesis. Due to its specific substitution pattern, this molecule is not widely commercially available, making a thorough understanding of its synthesis and properties crucial for its application in research. This document delves into the stereochemical intricacies of the molecule, its predicted physicochemical properties, a detailed, scientifically-grounded protocol for its synthesis, and a discussion of its potential applications based on the known bioactivities of related compounds.
Molecular Structure and Chemical Identity
3-Ethylpiperidin-4-ol is a heterocyclic organic compound featuring a piperidine ring substituted with an ethyl group at the 3-position and a hydroxyl group at the 4-position. The presence of two stereocenters at these positions gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can be grouped into two diastereomeric pairs: the cis isomers ((3R,4S) and (3S,4R)) and the trans isomers ((3R,4R) and (3S,4S)).
The relative orientation of the ethyl and hydroxyl groups significantly influences the molecule's three-dimensional conformation and, consequently, its biological activity and physical properties. The piperidine ring typically adopts a chair conformation to minimize steric strain. In the cis isomer, one substituent is in an axial position while the other is equatorial. In the trans isomer, both substituents can be in equatorial positions, which is generally the more stable conformation.
Visualization of the Chemical Structure and Stereoisomers:
Caption: General structure of 3-Ethylpiperidin-4-ol with stereocenters marked.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 3-Ethylpiperidin-4-ol, the following properties are predicted based on its structure and data from closely related analogs such as 1-Ethyl-3-piperidinol and N-Ethyl-4-hydroxypiperidine.[1][2][3][4]
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C7H15NO | - |
| Molecular Weight | 129.20 g/mol | - |
| CAS Number | Not assigned | - |
| Boiling Point | ~210-220 °C at 760 mmHg | Based on N-Ethyl-4-hydroxypiperidine[4] |
| Melting Point | Not available (likely a low-melting solid or a viscous liquid) | - |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol) | Based on the presence of polar functional groups |
| pKa (of the amine) | ~9-10 | Typical for secondary amines in a piperidine ring |
Synthesis of 3-Ethylpiperidin-4-ol: A Practical Approach
The most logical and scientifically sound approach to synthesize 3-Ethylpiperidin-4-ol is through the reduction of a suitable precursor, 3-Ethyl-4-piperidone. The synthesis can be envisioned as a two-step process, starting from commercially available materials.
Synthetic Scheme:
Caption: Overall synthetic workflow for 3-Ethylpiperidin-4-ol.
Step 1: Synthesis of a Protected 3-Ethyl-4-piperidone (Hypothetical)
As 3-Ethyl-4-piperidone hydrochloride is commercially available, this step may be bypassed.[5] However, for a more comprehensive understanding, a plausible synthesis is outlined. A common method for synthesizing 3-substituted-4-piperidones is through a Mannich-type reaction or a Dieckmann condensation followed by alkylation. For the purpose of this guide, we will assume the availability of a suitable N-protected 3-ethyl-4-piperidone as the starting material for the key reduction step. The nitrogen of the piperidine ring is often protected (e.g., with a Boc or Cbz group) to prevent side reactions during subsequent steps.
Step 2: Stereoselective Reduction of N-Boc-3-ethyl-4-piperidone
The reduction of the ketone at the 4-position is a critical step that can lead to the formation of either the cis or trans diastereomer of 3-Ethylpiperidin-4-ol. The choice of reducing agent plays a crucial role in the stereochemical outcome.
-
For the synthesis of the cis-isomer: Bulky reducing agents, such as L-Selectride®, are known to favor attack from the less hindered face of the ketone, leading to the formation of the cis-alcohol.
-
For the synthesis of the trans-isomer: Less sterically demanding reducing agents, such as sodium borohydride (NaBH4), often result in the thermodynamically more stable trans-alcohol.
Experimental Protocol: Synthesis of trans-3-Ethylpiperidin-4-ol
This protocol is adapted from general procedures for the reduction of 4-piperidones.[6][7][8]
Materials:
-
N-Boc-3-ethyl-4-piperidone (1.0 eq)
-
Sodium borohydride (NaBH4) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of N-Boc-3-ethyl-4-piperidone in methanol (0.1 M) at 0 °C (ice bath), add sodium borohydride portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-trans-3-ethylpiperidin-4-ol.
Step 3: Deprotection of the Piperidine Nitrogen
The final step is the removal of the Boc protecting group to yield the free amine.
Experimental Protocol: Deprotection
Materials:
-
N-Boc-trans-3-ethylpiperidin-4-ol (1.0 eq)
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-trans-3-ethylpiperidin-4-ol in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of trans-3-Ethylpiperidin-4-ol.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Spectroscopic Characterization (Predicted)
The following are predicted spectral data for 3-Ethylpiperidin-4-ol based on the analysis of related structures.[9][10][11][12][13][14][15]
¹H NMR (in D₂O):
-
δ 3.0-3.5 (m): Protons on the carbons adjacent to the nitrogen (C2 and C6).
-
δ 3.6-4.0 (m): Proton on the carbon bearing the hydroxyl group (C4). The multiplicity and coupling constants will depend on the cis or trans configuration.
-
δ 1.5-2.2 (m): Protons on the piperidine ring (C3 and C5) and the methylene group of the ethyl substituent.
-
δ 0.9-1.1 (t): Methyl protons of the ethyl group.
¹³C NMR (in D₂O):
-
δ 65-75: Carbon bearing the hydroxyl group (C4).
-
δ 40-55: Carbons adjacent to the nitrogen (C2 and C6).
-
δ 30-45: Carbon bearing the ethyl group (C3).
-
δ 20-30: Methylene carbon of the ethyl group and the C5 carbon of the piperidine ring.
-
δ 10-15: Methyl carbon of the ethyl group.
IR Spectroscopy (neat or KBr pellet):
-
3200-3500 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
-
3100-3300 cm⁻¹ (medium): N-H stretching vibration of the secondary amine.
-
2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
1050-1150 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 129.
-
Major Fragmentation Peaks: Loss of water (M-18), loss of an ethyl group (M-29), and fragmentation of the piperidine ring.
Potential Applications in Drug Discovery
Visualization of Research Areas for Piperidine Derivatives:
Caption: Potential therapeutic areas for 3-alkyl-4-hydroxypiperidine derivatives.
Key areas of interest include:
-
Central Nervous System (CNS) Agents: The piperidine nucleus is a core component of many CNS-active drugs, including analgesics and antipsychotics.[16] The specific substitution pattern of 3-Ethylpiperidin-4-ol could be explored to develop novel ligands for various receptors and transporters in the brain.
-
Antimicrobial Agents: Piperidine derivatives have been investigated for their antibacterial and antifungal properties.[19] 3-Ethylpiperidin-4-ol could serve as a starting point for the synthesis of new antimicrobial compounds.
-
Enzyme Inhibitors: Substituted piperidines are known to act as inhibitors of various enzymes. The stereochemistry of 3-Ethylpiperidin-4-ol can be systematically varied to probe the active sites of target enzymes with high specificity.[20]
Conclusion
References
-
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Advances. [Link]
-
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]
-
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University. [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. PubMed. [Link]
-
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]
-
A Process For The Preparation Of 4 Hydroxypiperidines”. QuickCompany. [Link]
-
Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]
-
High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. ACS Publications. [Link]
-
NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead. [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]
-
3-Substituted-4-hydroxypiperidine and its application (A); synthesis of... ResearchGate. [Link]
-
N-Ethyl-4-hydroxypiperidine. NIST WebBook. [Link]
-
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]
-
Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. RSC Publishing. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
-
Chemoenzymatic Formation of Hydroxypiperidines. Radboud Repository. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Wisconsin-La Crosse. [Link]
-
Piperidine, 3-ethyl-1-methyl-4-propyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]
-
Piperidin-4-ol. PubChem. [Link]
-
N-Ethyl-4-hydroxypiperidine. Cheméo. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Chemos GmbH&Co.KG. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-Ethyl-4-hydroxypiperidine [webbook.nist.gov]
- 3. N-Ethyl-4-hydroxypiperidine [webbook.nist.gov]
- 4. N-Ethyl-4-hydroxypiperidine | 3518-83-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. rsc.org [rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 3-Hydroxypiperidine(6859-99-0) 1H NMR [m.chemicalbook.com]
- 13. 3-Hydroxypiperidine(6859-99-0) IR Spectrum [chemicalbook.com]
- 14. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]
- 15. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nwmedj.org [nwmedj.org]
- 20. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Ethylpiperidin-4-ol from substituted pyridines
Part 1: Comprehensive Search & Information Gathering
The user wants an in-depth technical guide on the "".
My initial search queries will be broad to capture the overall landscape and then become more specific to drill down into mechanisms, protocols, and the "why" behind experimental choices.
Initial Broad Queries:
-
synthesis of 3-ethylpiperidin-4-ol from substituted pyridines
-
synthesis of 3,4-substituted piperidines
-
reduction of substituted pyridines to piperidines
-
catalytic hydrogenation of functionalized pyridines
Intermediate, More Specific Queries (based on likely initial findings):
-
A likely starting material would be a 3-ethyl-4-hydroxypyridine or a protected version like 3-ethyl-4-methoxypyridine.
-
synthesis of 3-ethyl-4-hydroxypyridine
-
synthesis of 3-ethyl-4-methoxypyridine
-
catalytic hydrogenation of 3-ethyl-4-hydroxypyridine
-
reduction of 3-ethyl-4-methoxypyridine
-
-
The core transformation is the reduction of the pyridine ring. I need to understand the catalysts and conditions.
-
catalysts for pyridine hydrogenation (e.g., PtO2, Rh/C, Pd/C, Raney Nickel)
-
mechanism of pyridine hydrogenation
-
stereoselective synthesis of 3-substituted piperidin-4-ols (to address potential stereochemistry)
-
-
If a protected starting material like 4-methoxypyridine is used, a deprotection step will be necessary.
-
O-dealkylation of 4-methoxy-3-ethylpiperidine
-
cleavage of aryl methyl ethers
-
-
I also need to understand the challenges and the reasoning behind certain choices.
-
pyridine catalyst poisoning in hydrogenation
-
protecting groups for pyridine synthesis
-
acidic conditions for pyridine reduction
-
Based on this strategy, I will now generate the first set of Google searches.
Part 2: Structuring the Technical Guide
After analyzing the initial search results, a logical structure for the guide is emerging. I will not follow a rigid template but will design a narrative that flows from the problem to the solution, emphasizing the scientific rationale.
Proposed Structure:
-
Title: A Comprehensive Technical Guide to the Synthesis of 3-Ethylpiperidin-4-ol from Substituted Pyridine Precursors
-
Executive Summary: A high-level overview for professionals who need the key takeaways quickly. It will summarize the primary synthetic routes, key challenges (aromaticity, catalyst poisoning), and the most effective strategies identified.
-
Chapter 1: Introduction & Strategic Overview
-
1.1. The Significance of the 3-Ethylpiperidin-4-ol Scaffold: Briefly discuss its relevance in medicinal chemistry and drug development, establishing its importance.
-
1.2. The Pyridine-to-Piperidine Transformation: Core Challenges:
-
The energetic barrier of breaking aromaticity.
-
The role of the nitrogen lone pair: Lewis basicity and potential for catalyst poisoning.
-
The need for potent catalytic systems and often harsh conditions (high pressure/temperature).
-
-
1.3. Synthetic Strategy: A Two-Pronged Approach: Introduce the two main pathways that will be detailed:
-
Route A: Direct Hydrogenation of 3-Ethyl-4-hydroxypyridine.
-
Route B: Hydrogenation of a Protected Precursor (e.g., 3-Ethyl-4-methoxypyridine) followed by Deprotection.
-
-
Diagram: A high-level Graphviz diagram illustrating these two strategic pathways.
-
-
Chapter 2: Synthesis of Key Pyridine Intermediates
-
2.1. Synthesis of 3-Ethyl-4-methoxypyridine: Provide a detailed, plausible synthetic protocol for this key starting material. Explain the choice of reagents and reactions (e.g., starting from a commercially available chloropyridine).
-
2.2. Synthesis of 3-Ethyl-4-hydroxypyridine: Detail the synthesis, likely via demethylation of the methoxy precursor. Explain the rationale for choosing a specific demethylation agent (e.g., HBr, BBr3).
-
-
Chapter 3: Catalytic Hydrogenation of the Pyridine Ring
-
3.1. Theoretical Underpinnings & Catalyst Selection:
-
Mechanism of Action: Explain how heterogeneous catalysts (Pt, Pd, Rh, Ni) facilitate the addition of H2 across the aromatic ring.
-
The Role of Acidic Media: Discuss why acids like acetic acid are often required to protonate the pyridine nitrogen, activating the ring towards reduction and mitigating catalyst poisoning.
-
Comparative Analysis of Catalysts: Create a table summarizing the performance, pros, and cons of common catalysts (PtO₂, Rh₂O₃, Pd/C, Raney Ni) for this type of transformation. Cite sources for performance data.
-
-
3.2. Experimental Protocol: Hydrogenation of 3-Ethyl-4-methoxypyridine
-
Provide a detailed, step-by-step protocol using a specific catalyst (e.g., PtO₂ in acetic acid).
-
Include details on reactor setup (e.g., Parr shaker), catalyst loading, pressure, temperature, and workup procedures. This will be a "self-validating system" as required.
-
Diagram: A Graphviz workflow diagram for the hydrogenation experiment.
-
-
3.3. Experimental Protocol: Direct Hydrogenation of 3-Ethyl-4-hydroxypyridine
-
Discuss the specific challenges of hydrogenating the hydroxy-pyridine directly (tautomerism to pyridone).
-
Present a protocol, possibly using a more robust catalyst or specific conditions (e.g., in situ acylation with acetic anhydride as described in some patents) to overcome these challenges.
-
-
-
Chapter 4: Final Deprotection Step (for Route B)
-
4.1. Cleavage of the 4-Methoxy Ether:
-
Explain the necessity of this step if Route B was chosen.
-
Discuss common reagents for aryl methyl ether cleavage (HBr, BBr3) and the rationale for their selection (e.g., strength, selectivity, reaction conditions).
-
-
4.2. Experimental Protocol: O-Demethylation of 4-Methoxy-3-ethylpiperidine:
-
Provide a step-by-step protocol for the cleavage reaction.
-
Include safety precautions, reaction monitoring, and purification steps.
-
-
-
Chapter 5: Summary and Future Perspectives
-
5.1. Comparative Summary of Synthetic Routes: A table comparing Route A and Route B in terms of step count, overall yield, cost, and scalability considerations.
-
5.2. Emerging Trends: Briefly touch upon newer methods like electrocatalytic hydrogenation or the use of novel homogeneous catalysts as potential future directions.
-
-
References: A complete, numbered list of all cited sources with titles, sources, and clickable URLs.
This structure provides a logical narrative, addresses all core requirements, explains the "why" behind the science, and integrates the necessary visual and data presentation elements. I will now proceed with gathering the specific data and protocols to populate this structure.An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Title: A Comprehensive Technical Guide to the Synthesis of 3-Ethylpiperidin-4-ol from Substituted Pyridine Precursors
Executive Summary
The 3-ethylpiperidin-4-ol scaffold is a crucial heterocyclic motif frequently encountered in the development of novel pharmaceutical agents. Its synthesis, while conceptually straightforward via the reduction of a corresponding pyridine, presents significant chemical challenges rooted in the inherent stability of the aromatic pyridine ring and the Lewis basicity of the ring nitrogen. This guide provides an in-depth exploration of robust and field-proven strategies for the synthesis of 3-ethylpiperidin-4-ol, designed for practical application in research and development settings.
We will dissect two primary synthetic pathways: Route A , the direct catalytic hydrogenation of 3-ethyl-4-hydroxypyridine, and Route B , a more versatile approach involving the hydrogenation of a protected 3-ethyl-4-methoxypyridine intermediate followed by a final deprotection step. This document emphasizes the causality behind experimental choices, from the selection of starting materials and catalysts to the optimization of reaction conditions. Each protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references. Through detailed experimental workflows, comparative data tables, and mechanistic diagrams, this guide aims to equip the reader with the necessary knowledge to confidently execute and adapt these syntheses for their specific research needs.
Chapter 1: Introduction & Strategic Overview
1.1 The Significance of the 3-Ethylpiperidin-4-ol Scaffold
The piperidine ring is one of the most prevalent N-heterocyclic structures found in FDA-approved drugs and biologically active natural products.[1] The specific substitution pattern of 3-ethylpiperidin-4-ol offers a valuable three-dimensional architecture for probing receptor binding pockets, making it a desirable building block in medicinal chemistry. The development of modular and efficient synthetic routes is therefore a critical endeavor for accelerating drug discovery programs.[2][3][4][5]
1.2 The Pyridine-to-Piperidine Transformation: Core Challenges
The most atom-economical method for synthesizing piperidines is the catalytic hydrogenation of their pyridine precursors.[6] However, this transformation is not trivial and is governed by several key challenges:
-
Aromaticity: The pyridine ring possesses significant aromatic stability. Overcoming this energy barrier requires potent catalytic systems, often necessitating elevated pressures and temperatures.[6]
-
Catalyst Poisoning: The lone pair of electrons on the nitrogen atom in both the pyridine starting material and the piperidine product can coordinate strongly to the surface of metal catalysts. This coordination can act as a poison, deactivating the catalyst and impeding the reaction.[1][6]
-
Substrate Reactivity: Electron-deficient pyridines are generally more difficult to reduce. The electronegative nitrogen atom makes the ring less susceptible to the electron donation from the catalyst surface that is a key step in hydrogenation.[7][8][9]
1.3 Synthetic Strategy: A Two-Pronged Approach
To navigate these challenges, two primary strategies are presented. The choice between them depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents.
-
Route A: Direct Hydrogenation. This route involves the direct reduction of 3-ethyl-4-hydroxypyridine. While more direct, it faces challenges related to the tautomeric equilibrium between the 4-hydroxypyridine and the 4-pyridone forms, which can complicate the hydrogenation process.[10]
-
Route B: Protected Intermediate. This strategy utilizes a more stable, protected precursor, 3-ethyl-4-methoxypyridine. The methoxy group prevents tautomerization and can facilitate a cleaner hydrogenation. The trade-off is the requirement for an additional deprotection step to reveal the final hydroxyl group.
Caption: High-level strategic pathways for the synthesis of 3-Ethylpiperidin-4-ol.
Chapter 2: Synthesis of Key Pyridine Intermediates
The success of the overall synthesis hinges on the efficient preparation of the requisite substituted pyridine precursors.
2.1 Synthesis of 3-Ethyl-4-methoxypyridine (Route B Precursor)
A common and practical approach to this intermediate begins with commercially available 4-methoxypyridine. The introduction of the ethyl group at the C3 position can be achieved through directed ortho-metalation, a powerful tool for functionalizing pyridine rings.
-
Directed Lithiation: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 4-methoxypyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or mesityllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1-2 hours at -78 °C to ensure complete lithiation at the C3 position.[11]
-
Alkylation: To the cold lithiated pyridine solution, add iodoethane (1.2 eq) dropwise. The reaction is typically rapid. Allow the mixture to stir at -78 °C for an additional hour before slowly warming to room temperature.
-
Quench and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-ethyl-4-methoxypyridine.
2.2 Synthesis of 3-Ethyl-4-hydroxypyridine (Route A Precursor)
This precursor is most conveniently prepared by the O-demethylation of the corresponding 4-methoxy derivative synthesized above. The choice of dealkylation agent is critical to ensure high yield and avoid side reactions.
-
Reaction Setup: To a solution of 3-ethyl-4-methoxypyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a strong Lewis acid like boron tribromide (BBr₃, 1.2 eq) at 0 °C. Alternatively, refluxing with 48% hydrobromic acid (HBr) is a classic and effective method.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of DCM and isopropanol). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to afford 3-ethyl-4-hydroxypyridine, which can be further purified by recrystallization if necessary.
Chapter 3: Catalytic Hydrogenation of the Pyridine Ring
This is the core transformation for converting the aromatic precursor into the desired saturated piperidine ring. The choice of catalyst and reaction conditions is paramount for achieving high conversion and selectivity.[12]
3.1 Theoretical Underpinnings & Catalyst Selection
The catalytic hydrogenation of pyridines is a challenging reaction that typically requires potent catalysts from the platinum group metals.[6][13]
-
Mechanism of Action: Heterogeneous catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst), Rhodium on carbon (Rh/C), and Palladium on carbon (Pd/C) provide a metallic surface onto which both hydrogen and the pyridine substrate adsorb. The reaction proceeds through the stepwise addition of hydrogen atoms to the aromatic ring.
-
The Role of Acidic Media: Performing the hydrogenation in an acidic solvent, most commonly glacial acetic acid, is a widely adopted strategy.[6][13] The acid protonates the basic nitrogen atom of the pyridine, forming a pyridinium salt.[7] This has two key benefits:
-
Activation: The positive charge on the pyridinium ion makes the ring more electron-deficient and thus more susceptible to reduction.
-
Mitigation of Poisoning: Protonation effectively "protects" the nitrogen's lone pair, preventing it from binding to and deactivating the catalyst surface.[1]
-
-
Electrocatalytic Alternatives: Modern approaches also include electrocatalytic hydrogenation, which can operate at ambient temperature and pressure, offering a more sustainable alternative. Rhodium-based catalysts have shown particularly high activity in these systems.[14]
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| PtO₂ (Adams') | 50-70 bar H₂, Acetic Acid, RT | Highly effective for a wide range of pyridines, reliable.[6][13] | Requires acidic media, can be expensive. |
| Rh₂O₃ or Rh/C | 5 bar H₂, TFE/HFIP, 40 °C | Very high activity under mild conditions, broad substrate scope.[1][15] | Rhodium is a costly precious metal. |
| Pd/C | H₂ (pressure varies), often with acidic additives | Widely available, effective for many reductions.[15] | Can be less effective for unactivated pyridines compared to Pt or Rh. |
| Raney Nickel | 7 bar H₂, Water/Alkaline, 100-110 °C | Cost-effective, highly active.[15] | Often requires higher temperatures and pressures, pyrophoric. |
3.2 Experimental Protocol: Hydrogenation of 3-Ethyl-4-methoxypyridine (Route B)
This protocol utilizes Adams' catalyst (PtO₂) in acetic acid, a robust and well-documented method for pyridine reduction.[13]
Caption: Experimental workflow for the catalytic hydrogenation of the pyridine intermediate.
-
Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-ethyl-4-methoxypyridine (1.0 eq).[6]
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate). Carefully add Platinum(IV) oxide (PtO₂, 1-5 mol%) to the solution.[6][13]
-
System Purge: Seal the reactor and purge the system several times with an inert gas (nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with high-purity hydrogen gas to 50-70 bar. Begin agitation (shaking or stirring) at room temperature. The reaction is exothermic and may require initial cooling.
-
Reaction Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).
-
Workup: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Rinse the pad with additional acetic acid or methanol.
-
Isolation: Carefully neutralize the acidic filtrate by slowly adding it to a cooled, concentrated solution of sodium hydroxide or sodium bicarbonate. Extract the resulting aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-methoxy-3-ethylpiperidine. This product may be pure enough for the next step or can be further purified via chromatography.
Chapter 4: Final Deprotection Step (for Route B)
The final step in Route B is the cleavage of the methyl ether to unmask the target 4-hydroxyl group.
4.1 Cleavage of the 4-Methoxy Ether
The conversion of the 4-methoxy-3-ethylpiperidine to the final 3-ethylpiperidin-4-ol is a standard O-demethylation. Using aqueous hydrobromic acid (HBr) at reflux is a common and powerful method for cleaving aryl or, in this case, vinylogous methyl ethers.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 4-methoxy-3-ethylpiperidine (1.0 eq) in 48% aqueous HBr.
-
Heating: Heat the mixture to reflux (typically around 120-125 °C) and maintain for several hours until TLC or LC-MS analysis indicates complete conversion of the starting material.
-
Neutralization: Cool the reaction mixture to room temperature and then carefully neutralize it by the slow addition of a strong base, such as solid NaOH or a concentrated aqueous solution, while cooling in an ice bath. Adjust the pH to >10.
-
Extraction and Purification: Extract the basic aqueous solution multiple times with an appropriate organic solvent (e.g., dichloromethane or a chloroform/isopropanol mixture). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude 3-ethylpiperidin-4-ol can be purified by recrystallization or column chromatography to yield the final product.
Chapter 5: Summary and Future Perspectives
5.1 Comparative Summary of Synthetic Routes
| Parameter | Route A (Direct Hydrogenation) | Route B (Protected Intermediate) |
| Step Count | 2 (Synthesis, Hydrogenation) | 3 (Synthesis, Hydrogenation, Deprotection) |
| Key Challenge | Potential for low yield/side reactions due to pyridone tautomerism. | Additional synthetic step required. |
| Advantages | More convergent and atom-economical. | Generally cleaner and more reliable hydrogenation step. |
| Overall Yield | Potentially lower and more variable. | Often higher and more reproducible. |
| Scalability | May require more process optimization for scale-up. | More straightforward to scale due to cleaner transformations. |
5.2 Emerging Trends
The field of N-heterocycle synthesis is continuously evolving. While the catalytic hydrogenation methods described herein are robust and reliable, researchers should remain aware of emerging technologies. Organocatalysis and the development of non-precious metal catalysts (e.g., cobalt-based systems) for pyridine hydrogenation are active areas of research that promise more sustainable and cost-effective syntheses in the future.[16] Furthermore, flow chemistry approaches to hydrogenation can offer enhanced safety, control, and scalability for these critical transformations.
References
- A Comparative Guide to Catalysts for the Hydrogenation of Pyridine-3-Sulfonic Acid-N-Oxide. (2025). Benchchem.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (2025). Benchchem.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
- Pyridine. Wikipedia.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
- Donahue, J. P., & Anderson, W. K. (2000). Partial Reduction of Electron-Deficient Pyridines. Organic Letters.
- A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. (n.d.). SciSpace.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
- Heterocyclic Compounds. (n.d.). University of Illinois Chicago.
- Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Stereoselective Synthesis of Substituted Piperidin-4-ols. (2011). Synfacts.
- Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.
- Piperidin-4-one: the potential pharmacophore. (2013). PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc.
- Hydrogenation Catalysts. (n.d.). Tokyo Chemical Industry.
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. scispace.com [scispace.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Sci-Hub. Stereoselective Synthesis of Substituted Piperidin-4-ols / Synfacts, 2011 [sci-hub.jp]
- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
The 3-Ethylpiperidin-4-ol Scaffold: A Technical Guide to its Synthesis, Biological Activity, and Structure-Activity Relationships as Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Piperidine Ring in Medicinal Chemistry
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets.[1] Within this broad class of compounds, 3-substituted-4-hydroxypiperidines have emerged as a particularly fruitful area of research, especially in the pursuit of novel analgesics.[4] This technical guide focuses on the 3-Ethylpiperidin-4-ol core and its analogs, providing an in-depth exploration of their synthesis, biological activity as opioid receptor modulators, and the critical structure-activity relationships (SAR) that govern their pharmacological profiles.
Synthesis of the 3-Ethylpiperidin-4-ol Core and its Analogs
The synthesis of 3-ethylpiperidin-4-ol and its derivatives can be achieved through several strategic routes, often starting from readily available materials. A common approach involves the construction of a substituted piperidin-4-one precursor, followed by stereoselective reduction of the ketone.
General Synthetic Pathway
A versatile method for the synthesis of N-substituted 3-ethyl-4-hydroxypiperidines commences with the preparation of an N-protected 3-ethyl-4-oxopiperidine intermediate. This can be followed by reduction and subsequent N-alkylation or N-acylation to generate a library of analogs.
Caption: General synthetic scheme for 3-Ethylpiperidin-4-ol analogs.
Detailed Experimental Protocol: Synthesis of N-Boc-3-ethyl-4-hydroxypiperidine
This protocol outlines a representative synthesis of an N-protected 3-ethyl-4-hydroxypiperidine intermediate.
Step 1: Synthesis of N-Boc-3-ethyl-4-oxopiperidine
-
To a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add ethyl iodide (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-ethyl-4-oxopiperidine.
Step 2: Reduction to N-Boc-3-ethyl-4-hydroxypiperidine
-
Dissolve N-Boc-3-ethyl-4-oxopiperidine (1.0 eq.) in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-3-ethyl-4-hydroxypiperidine as a mixture of cis and trans isomers. The isomers can be separated by column chromatography.[4]
Biological Activity: Modulation of Opioid Receptors
The primary biological targets for 3-ethylpiperidin-4-ol analogs in the context of analgesia are the opioid receptors, particularly the mu-opioid receptor (MOR).[2][5] These G-protein coupled receptors (GPCRs) are central to the modulation of pain perception.
Mechanism of Action: Opioid Receptor Signaling
Activation of the mu-opioid receptor by an agonist, such as a potent 3-ethylpiperidin-4-ol analog, initiates an intracellular signaling cascade that ultimately leads to an analgesic effect. This signaling is primarily mediated through the Gi/o pathway.
Caption: Mu-Opioid Receptor (MOR) signaling pathway activated by an agonist.
Structure-Activity Relationship (SAR) of 3-Ethylpiperidin-4-ol Analogs
The analgesic potency and efficacy of 3-ethylpiperidin-4-ol analogs are highly dependent on the nature and stereochemistry of substituents on the piperidine ring.
Substituents at the Piperidine Nitrogen (N1)
The substituent at the N1 position plays a crucial role in determining the compound's activity. Generally, N-phenacyl and related aromatic substitutions can lead to potent analgesic activity.[3] The nature of the substituent on the phenyl ring of the phenacyl moiety also influences activity, with halogenated derivatives often showing enhanced potency.[3]
Stereochemistry at C3 and C4
The relative stereochemistry of the ethyl group at C3 and the hydroxyl group at C4 is a critical determinant of opioid receptor binding and functional activity. The trans and cis isomers can exhibit significantly different pharmacological profiles. While direct data for 3-ethyl analogs is limited, studies on closely related 3-methyl analogs suggest that the trans configuration is often preferred for potent opioid antagonist activity, while the cis configuration can lead to agonist or mixed agonist-antagonist properties.[6]
Substituents on the 4-Aryl Group
For analogs that incorporate a 4-aryl group in addition to the 4-hydroxyl (a common structural motif in potent opioids), the substitution pattern on the aryl ring is critical. A meta-hydroxyl group on a 4-phenyl ring is a classic feature of many potent opioid ligands, as it is thought to mimic the phenolic hydroxyl of morphine.[7]
| Compound Series | Key Structural Features | General Biological Activity | Reference |
| N-Phenacyl-4-hydroxypiperidines | Variously substituted phenacyl groups at N1. | Analgesic activity, with halogenated derivatives showing higher potency. | [3] |
| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | N-methyl and N-phenylpropyl substituents. | Opioid receptor antagonists. The 3- and 4-methyl groups enhance antagonist potency. | [6] |
| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Phenacyl substitutions at N1. | Significant analgesic and antiplatelet activity. | [5] |
| Alkyl Piperidine Derivatives | Quaternary salts with phenacyl bromides. | Varying degrees of analgesic activity, with some derivatives showing high potency. | [1] |
Experimental Protocols for Biological Evaluation
In Vitro: Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 3-ethylpiperidin-4-ol analogs for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Methodology:
-
Membrane Preparation: Utilize cell membranes from CHO cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand Binding: Conduct competitive binding assays using a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR).
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ values (concentration of test compound that inhibits 50% of radioligand binding) and convert them to Ki values using the Cheng-Prusoff equation.[6]
In Vivo: Tail-Immersion Test for Analgesic Activity
Objective: To evaluate the analgesic efficacy of 3-ethylpiperidin-4-ol analogs in an animal model of acute thermal pain.[1][2]
Methodology:
-
Animal Model: Use male Swiss albino mice.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic like pethidine.
-
Baseline Latency: Before drug administration, measure the baseline tail-flick latency by immersing the distal part of the tail in a water bath maintained at 55 ± 0.5 °C.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).
-
Cut-off Time: A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Data Analysis: Calculate the percentage of maximal possible analgesic effect (%MPE) and compare the results between treatment groups.
Conclusion
The 3-ethylpiperidin-4-ol scaffold represents a promising platform for the design and development of novel opioid receptor modulators with potential therapeutic applications in pain management. The synthetic accessibility of this core allows for systematic structural modifications to explore the structure-activity landscape. A thorough understanding of the SAR, particularly the influence of N-substituents and the stereochemistry at the 3 and 4 positions, is paramount for optimizing potency, selectivity, and the desired pharmacological profile. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of new 3-ethylpiperidin-4-ol analogs, paving the way for the discovery of next-generation analgesics.
References
- Siddiqui, A. A., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Journal of Pharmacy Research, 7(5), 423-428.
- Jamil, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Applied Pharmaceutical Science, 7(3), 071-079.
-
Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Magazine, 8(32), 317-321.[5]
-
Pervez, H., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 37(5), 984-991.[3]
-
Wang, Y., et al. (2021). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Green Chemistry, 23(14), 5061-5067.[4]
-
Saeed, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy Magazine, 8(32), 317.[8]
-
Saify, Z. S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Journal of the Chemical Society of Pakistan, 36(5), 906-914.
-
Jones, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3132-3140.[6]
-
Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848.[7]
-
Li, J. L., et al. (2021). Discovery, Structure–Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9376-9391.[9]
-
Zhang, X., et al. (1999). Probes for Narcotic Receptor Mediated Phenomena. 26. 1-3 Synthesis and Biological Evaluation of Diarylmethylpiperazines and Related Analogues as Novel, Nonpeptidic δ Opioid Receptor Ligands. Journal of Medicinal Chemistry, 42(26), 5455-5463.[10]
-
Le, T. M., et al. (2015). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. ACS Chemical Neuroscience, 6(10), 1735-1744.[11]
-
BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. BenchChem.[12]
-
BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. BenchChem.[13]
-
Portoghese, P. S., et al. (1981). 4-Anilidopiperidine Analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as Ring-Expanded Analogues. Journal of Medicinal Chemistry, 24(7), 782-787.[14]
- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google P
- Fessard, T. C., & Motoyoshi, H. (2018). Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation. Current Organic Chemistry, 22(10), 957-975.
- A Process For The Preparation Of 4 Hydroxypiperidines” - QuickCompany.
-
Szymańska, E., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(3), 698.[15]
-
Jones, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3132-3140.[16]
- Al-Said, M. S., et al. (2011). ChemInform Abstract: Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines. ChemInform, 42(32), no-no.
-
Overman, L. E., & Wolfe, J. P. (1996). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. The Journal of Organic Chemistry, 61(21), 7462-7469.[17]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Pharmacological Translation of 3-Ethylpiperidin-4-ol: From Chemical Scaffold to Therapeutic Target
Executive Summary: The Piperidine Scaffold in Drug Design
In modern drug discovery, 3-Ethylpiperidin-4-ol is rarely deployed as a standalone active pharmaceutical ingredient (API). Instead, it serves as a highly privileged, stereochemically rich chemical intermediate used to synthesize complex pharmacophores[1]. The piperidine ring provides a basic nitrogen that ensures favorable pharmacokinetic properties (such as solubility and metabolic stability), while the 3-ethyl and 4-hydroxyl substitutions offer critical geometric vectors for receptor binding.
Specifically, the hydroxyl group acts as a potent hydrogen bond donor/acceptor, and the ethyl group provides necessary steric bulk to occupy hydrophobic pockets within target proteins[1]. By controlling the stereochemistry (e.g., isolating the (3R,4S) or (3S,4R) enantiomers), medicinal chemists utilize this scaffold to achieve high-affinity interactions with two primary pharmacological targets: GPR40 (FFAR1) for metabolic disorders and Diacylglycerol Kinases (DGK α/ζ ) for immuno-oncology[1][2].
Target Axis I: GPR40 (FFAR1) Modulation in Metabolic Disease
Mechanistic Rationale
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β -cells[3]. It is endogenously activated by medium-to-long-chain fatty acids. Activation of GPR40 triggers a Gq -coupled signaling cascade that activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and diacylglycerol (DAG). The subsequent binding of IP3 to the endoplasmic reticulum mobilizes intracellular calcium ( Ca2+ ), which strictly promotes glucose-stimulated insulin secretion (GSIS)[3].
Derivatives of 3-ethylpiperidin-4-ol (specifically substituted pyrrolidine and piperidine analogs) have been engineered as potent allosteric agonists of GPR40 to treat Type 2 Diabetes without inducing the hypoglycemia commonly associated with sulfonylureas[1].
Experimental Workflow: Self-Validating FLIPR Calcium Mobilization Assay
To rigorously validate the target engagement of a 3-ethylpiperidin-4-ol derived GPR40 agonist, a self-validating system must be employed to prove that the observed calcium flux is exclusively Gq -dependent.
-
Step 1: Cell Line Selection & Preparation: Plate CHO (Chinese Hamster Ovary) cells stably transfected with human GPR40.
-
Causality: Wild-type CHO cells lack endogenous GPR40. Using a transfected line alongside a wild-type negative control ensures the compound's activity is strictly target-specific, eliminating off-target GPCR activation.
-
-
Step 2: Dye Loading: Incubate cells with a calcium-sensitive fluorophore (e.g., Fluo-4 AM) and a masking dye to reduce background extracellular fluorescence.
-
Step 3: Orthogonal Inhibition (The Self-Validating Step): Pre-incubate a subset of the GPR40-expressing wells with YM-254890 , a highly specific pharmacological inhibitor of the Gq protein complex.
-
Causality: If the synthesized piperidine derivative truly signals through the GPR40- Gq axis, the calcium flux will be completely ablated in the YM-254890 treated wells. This internal control prevents false positives caused by ionophore-like activity or non-specific membrane disruption.
-
-
Step 4: Agonist Addition & Kinetic Reading: Inject the piperidine derivative and measure the transient peak of fluorescence using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the EC50 based on the area under the curve (AUC).
Fig 1. GPR40 activation by piperidine derivatives leading to insulin secretion.
Target Axis II: Diacylglycerol Kinase (DGK α/ζ ) Inhibition in Immuno-Oncology
Mechanistic Rationale
Diacylglycerol kinases (DGK α and ζ ) are lipid kinases that regulate immune responses by phosphorylating diacylglycerol (DAG) to generate phosphatidic acid (PA)[4]. In T cells, DAG is a critical secondary messenger downstream of the T Cell Receptor (TCR) that drives cell activation and proliferation via the RasGRP1 and PKC θ pathways. By rapidly clearing DAG, DGKs act as intracellular immune checkpoints that terminate TCR signaling and induce T cell anergy[4].
Substituted bicyclic piperidine derivatives—synthesized utilizing the 3-ethylpiperidin-4-ol core—have been identified as potent, selective inhibitors of DGK α/ζ . By blocking this enzyme, these compounds sustain DAG levels, thereby restoring T cell functionality in immunosuppressive tumor microenvironments[2].
Experimental Workflow: T Cell Proliferation and Lipidomic Profiling
To prove that a 3-ethylpiperidin-4-ol derivative acts as a DGK inhibitor, the protocol must link the biochemical lipid shift directly to the functional immune phenotype.
-
Step 1: Primary T Cell Isolation & Sub-optimal Stimulation: Isolate human CD3+ T cells from PBMCs. Stimulate them using plate-bound anti-CD3 and soluble anti-CD28 at sub-optimal concentrations.
-
Causality: Sub-optimal stimulation mimics the anergic state of T cells in a tumor microenvironment. A full stimulation would mask the therapeutic window of the DGK inhibitor, making it impossible to observe the drug's enhancing effect.
-
-
Step 2: Compound Treatment: Treat the cells with varying concentrations of the piperidine-derived DGK inhibitor.
-
Step 3: Orthogonal Validation (The Self-Validating Step): Split the treated cell population into two parallel analytical streams:
-
Stream A (Biochemical Target Engagement): Lyse the cells and perform LC-MS/MS lipidomics to quantify the intracellular DAG to PA ratio. A successful DGK inhibitor must show a statistically significant accumulation of DAG and depletion of PA.
-
Stream B (Functional Phenotype): Collect the supernatant and perform an ELISA for Interleukin-2 (IL-2) secretion, alongside a flow cytometry assay for Ki-67 (proliferation marker).
-
Causality: By correlating the exact IC50 of the DAG:PA lipid shift (Stream A) with the EC50 of IL-2 secretion (Stream B), the system self-validates that the phenotypic T cell activation is mechanistically driven by DGK inhibition, rather than off-target mitogenic effects.
-
Fig 2. DGK inhibition by piperidine scaffolds sustains DAG signaling for T cell activation.
Quantitative Structure-Activity Data
The following table summarizes the divergent pharmacological utility of the 3-ethylpiperidin-4-ol scaffold based on its structural integration into different drug classes.
| Target | Disease Area | Receptor/Enzyme Class | Role of 3-Ethylpiperidin-4-ol Scaffold | Primary Readout |
| GPR40 (FFAR1) | Type 2 Diabetes | GPCR ( Gq -coupled) | Provides hydrophobic anchoring (ethyl) and H-bonding (hydroxyl) in the allosteric site. | Intracellular Ca2+ flux (GSIS) |
| DGK α/ζ | Immuno-Oncology | Lipid Kinase | Serves as the core structural motif for bicyclic hinge-binding to the kinase domain. | DAG accumulation & IL-2 secretion |
References
- Title: WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes Source: Google Patents URL
- Title: ES3008848T3 - Substituted bicyclic piperidine derivatives useful as t cell activators Source: Google Patents URL
Sources
- 1. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]
- 2. ES3008848T3 - Substituted bicyclic piperidine derivatives useful as t cell activators - Google Patents [patents.google.com]
- 3. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]
- 4. ES3008848T3 - Substituted bicyclic piperidine derivatives useful as t cell activators - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Stereochemistry and Isomers of 3-Ethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stereochemistry in Medicinal Chemistry
In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a paramount determinant of its biological activity. Isomers, molecules with identical chemical formulas but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. A nuanced understanding of stereoisomerism is therefore not merely an academic exercise but a crucial component of designing safe and effective therapeutic agents. This guide delves into the core stereochemical principles and practical analytical considerations of 3-Ethylpiperidin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. The piperidine ring is a prevalent structural motif in many biologically active compounds and approved pharmaceuticals.[1] The specific substitution pattern of 3-Ethylpiperidin-4-ol gives rise to a fascinating array of stereoisomers, each with the potential for unique interactions with biological targets.
This document will provide a comprehensive exploration of the isomers of 3-Ethylpiperidin-4-ol, detailing their structural relationships, methods for their stereoselective synthesis, and the analytical techniques required for their separation and characterization. For drug development professionals, a thorough grasp of these concepts is indispensable for navigating the complexities of structure-activity relationships (SAR) and ensuring the development of single-isomer drugs with optimal therapeutic indices.
The Isomeric Landscape of 3-Ethylpiperidin-4-ol
3-Ethylpiperidin-4-ol possesses two chiral centers, at carbon 3 (C3) and carbon 4 (C4), where the ethyl and hydroxyl groups are attached, respectively. The presence of these two stereocenters gives rise to a total of 22 = 4 possible stereoisomers. These isomers can be classified into two pairs of enantiomers.
Understanding the Isomeric Relationships
The four stereoisomers of 3-Ethylpiperidin-4-ol exist as two diastereomeric pairs. Within each pair, the two molecules are non-superimposable mirror images of each other, known as enantiomers. The relationship between any isomer from one pair and any isomer from the other pair is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and, importantly, have different physical and chemical properties.[2]
The isomers are also classified based on the relative orientation of the ethyl and hydroxyl substituents on the piperidine ring:
-
cis Isomers: The ethyl and hydroxyl groups are on the same side of the piperidine ring.
-
trans Isomers: The ethyl and hydroxyl groups are on opposite sides of the piperidine ring.
Each of these geometric isomers (cis and trans) exists as a pair of enantiomers.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (R/S) System
To unambiguously describe the three-dimensional arrangement of atoms at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are employed.[3][4][5] This system assigns a priority (1-4, with 1 being the highest) to each of the four groups attached to the chiral carbon based on atomic number.
A simplified workflow for assigning R/S configuration:
-
Prioritize: Assign priorities to the four substituents attached to the chiral center. Higher atomic numbers receive higher priority.[3]
-
Orient: Position the molecule so that the lowest priority group (priority 4) is pointing away from the viewer.
-
Trace: Trace a path from priority 1 to 2 to 3.
-
Assign: If the path is clockwise, the configuration is designated as 'R' (from the Latin rectus, for right). If the path is counter-clockwise, it is designated as 'S' (from the Latin sinister, for left).[5]
Applying these rules to the chiral centers of 3-Ethylpiperidin-4-ol allows for the precise naming of each of the four stereoisomers:
-
(3R, 4R)-3-Ethylpiperidin-4-ol
-
(3S, 4S)-3-Ethylpiperidin-4-ol
-
(3R, 4S)-3-Ethylpiperidin-4-ol
-
(3S, 4R)-3-Ethylpiperidin-4-ol
The (3R, 4R) and (3S, 4S) isomers constitute one enantiomeric pair (the trans isomers), while the (3R, 4S) and (3S, 4R) isomers form the other enantiomeric pair (the cis isomers).
Stereoselective Synthesis: Controlling Three-Dimensional Architecture
The synthesis of specific stereoisomers of 3,4-disubstituted piperidines is a significant area of research, with various strategies developed to control the relative and absolute stereochemistry.[6] Approaches often involve either the stereoselective reduction of a precursor ketone or the use of chiral starting materials or catalysts.
Diastereoselective Reduction of 3-Ethylpiperidin-4-one
A common synthetic route to 3-Ethylpiperidin-4-ol involves the reduction of the corresponding ketone, 3-Ethylpiperidin-4-one. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting alcohol.
-
Kinetic vs. Thermodynamic Control: The formation of either the cis or trans isomer can be favored by selecting conditions that promote either kinetic or thermodynamic control. For instance, in related systems, Lewis acid catalysts at low temperatures have been shown to favor the formation of the kinetically preferred cis isomer, which can then isomerize to the more thermodynamically stable trans isomer upon warming.[6]
Asymmetric Synthesis
To obtain enantiomerically pure isomers, asymmetric synthesis methods are employed. These can include:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.
-
Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids, can promote the formation of one enantiomer over the other in a cyclization reaction to form the piperidine ring.[1]
-
Substrate-Controlled Synthesis: Starting with an enantiomerically pure precursor can dictate the stereochemistry of the final product.
The synthesis of specific stereoisomers of substituted piperidines is often a multi-step process that requires careful planning and execution to achieve high diastereomeric and enantiomeric purity.[7][8]
Analytical Characterization and Separation of Isomers
The separation and characterization of the stereoisomers of 3-Ethylpiperidin-4-ol are critical for understanding their individual properties and biological activities. A combination of chromatographic and spectroscopic techniques is typically employed.
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of stereoisomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
-
Common CSPs: Polysaccharide-based CSPs are widely used and have shown good performance in separating various chiral compounds, including piperidine derivatives.[9][10]
-
Mobile Phase Optimization: The choice of mobile phase, including the use of additives, is crucial for achieving optimal separation. For basic compounds like piperidines, the addition of a small amount of an amine can improve peak shape.[9]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns) to identify the one that provides the best selectivity for the isomers of 3-Ethylpiperidin-4-ol.
-
Mobile Phase Development: Begin with a standard mobile phase for the chosen column type (e.g., a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol for normal-phase HPLC).
-
Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the stereoisomers.[9]
-
Detection: Utilize a suitable detector, such as a UV detector, to monitor the elution of the separated isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the relative stereochemistry (cis vs. trans) of the isomers.
-
1H NMR: The coupling constants (J-values) between the protons on C3 and C4 can provide information about their dihedral angle and thus their relative orientation. In a chair conformation, a larger coupling constant is typically observed for diaxial protons (trans isomer), while smaller coupling constants are expected for axial-equatorial or diequatorial protons (cis isomer).
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This 2D NMR technique can be used to identify protons that are close to each other in space, providing definitive evidence for the cis or trans relationship between the ethyl and hydroxyl groups.[11]
X-ray Crystallography
For crystalline derivatives of 3-Ethylpiperidin-4-ol, single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry.[12] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.
The Impact of Stereochemistry on Biological Activity
The distinct three-dimensional shapes of the stereoisomers of 3-Ethylpiperidin-4-ol can lead to significant differences in their interactions with chiral biological macromolecules such as enzymes and receptors. It is well-established that the stereochemistry of piperidine-containing molecules can profoundly influence their biological activity.[13][14]
For example, in a study of a series of piperidin-3-ol derivatives, the stereochemistry at the chiral centers was found to be a critical determinant of their affinity for monoamine transporters.[15][16] The different isomers exhibited varying potencies at the dopamine, norepinephrine, and serotonin transporters, highlighting the importance of stereochemical control in the design of transporter-targeted drugs. In some cases, one enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to undesirable side effects (the distomer).
Therefore, the synthesis and biological evaluation of individual stereoisomers of 3-Ethylpiperidin-4-ol are essential for identifying the optimal candidate for further drug development. This approach allows for a more precise understanding of the structure-activity relationship and can lead to the development of safer and more efficacious medicines.
Conclusion
The stereochemistry of 3-Ethylpiperidin-4-ol is a multifaceted topic with profound implications for its potential applications in medicinal chemistry. The existence of four distinct stereoisomers necessitates a rigorous approach to their synthesis, separation, and characterization. A thorough understanding of the principles of stereoisomerism, coupled with the application of modern analytical techniques, is crucial for any research and development program involving this important heterocyclic scaffold. As the pharmaceutical industry continues to move towards the development of single-isomer drugs, the in-depth knowledge presented in this guide will be invaluable for scientists working to unlock the full therapeutic potential of 3-Ethylpiperidin-4-ol and its derivatives.
References
-
Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. (2009). ChemMedChem. Available at: [Link]
-
Venkatesan, P., & Maruthavanan, T. (2015). Stereochemical effect on biological activities of new series of piperidin-4-one derivatives. Natural Product Research. Available at: [Link]
-
Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. (2009). PubMed. Available at: [Link]
-
The R and S Convention for Absolute Configuration. (n.d.). University of Calgary. Available at: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. (2011). Rasayan Journal of Chemistry. Available at: [Link]
-
Stereochemistry - R S Configuration & Fischer Projections. (2021). The Organic Chemistry Tutor. Available at: [Link]
-
X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). (2014). Journal of Molecular Structure. Available at: [Link]
-
Study on Chiral Separation of Three Drugs Collected Pharmacopoeia N-alkyl Group by HPLC Using Chiral Mobile Phase Additive and Its Mechanism. (2012). Chinese Pharmaceutical Journal. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2023). Royal Society of Chemistry. Available at: [Link]
-
R & S Configuration | Rules & Examples. (n.d.). Study.com. Available at: [Link]
-
Optical isomers of some piperidine-derived hemicholinium congeners containing secondary alcohol groups: preparation and biological activities. (1988). PubMed. Available at: [Link]
-
How to Determine the R and S Configuration. (2025). Chemistry Steps. Available at: [Link]
-
Cis-Trans Isomers (Geometric Isomers). (2022). Chemistry LibreTexts. Available at: [Link]
-
8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. (n.d.). Vancouver Island University. Available at: [Link]
-
Cis–trans isomerism. (n.d.). Wikipedia. Available at: [Link]
-
The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). MDPI. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Available at: [Link]
-
Piperidin-4-ol. (n.d.). PubChem. Available at: [Link]
-
Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. (2006). The Journal of Organic Chemistry. Available at: [Link]
-
Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives. (1984). PubMed. Available at: [Link]
-
Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (1998). Indian Journal of Chemistry. Available at: [Link]
-
1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Chemistry & Biodiversity. Available at: [Link]
-
Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. (2025). Fine Chemical Engineering. Available at: [Link]
-
Cis-Trans Isomers and its Differences in Properties. (2021). Longdom Publishing. Available at: [Link]
-
Stereoisomers, Enantiomers, Meso Compounds, Diastereomers, Constitutional Isomers, Cis & Trans. (2016). The Organic Chemistry Tutor. Available at: [Link]
-
stereochemistry and biological activity of drugs. (n.d.). SlideShare. Available at: [Link]
-
geometric (cis / trans) isomerism. (2020). Chemguide. Available at: [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024). White Rose Research Online. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). White Rose Research Online. Available at: [Link]
-
Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2026). Royal Society of Chemistry. Available at: [Link]
-
4.3. Naming stereoisomers. (n.d.). Lumen Learning. Available at: [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI. Available at: [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). MDPI. Available at: [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. study.com [study.com]
- 4. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]
- 5. 4.3. Naming stereoisomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ojs.wiserpub.com [ojs.wiserpub.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. °³ÀÎÁ¤º¸º¸È£ [medchem.korea.ac.kr]
- 13. Stereochemical effect on biological activities of new series of piperidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine Alkaloids: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Chemistry, Biosynthesis, and Pharmacological Landscape of a Versatile Class of Natural Products
Introduction: The Enduring Significance of the Piperidine Scaffold
Piperidine alkaloids represent a large and structurally diverse class of natural products, unified by the presence of a six-membered nitrogen-containing heterocycle.[1] With over 700 known members, these compounds are ubiquitously distributed throughout the plant kingdom, found in families such as Piperaceae, Solanaceae, Apiaceae, and Fabaceae, and have also been identified in insects.[2][3] Their ecological roles are vast, often serving as defense mechanisms against herbivores and pathogens.[2] Beyond their natural functions, piperidine alkaloids have a rich history in pharmacology and continue to be a fertile ground for the discovery of new therapeutic agents. From the notorious toxicity of coniine in poison hemlock to the culinary and medicinal importance of piperine in black pepper, the biological activities of these molecules are as varied as their structures.[1][4] This guide provides a comprehensive technical overview of piperidine alkaloids, intended for researchers, scientists, and professionals in drug development. We will delve into their biosynthesis, explore their diverse pharmacological activities with a focus on molecular mechanisms, and provide an overview of the key experimental methodologies for their isolation, characterization, and synthesis.
I. The Biosynthetic Blueprint: From Simple Precursors to Complex Scaffolds
The structural diversity of piperidine alkaloids arises from elegant and efficient biosynthetic pathways. Two primary routes have been elucidated: one originating from the amino acid L-lysine and a distinct pathway utilizing polyketide precursors. At the heart of the lysine-derived pathway lies the formation of the reactive cyclic imine, Δ¹-piperideine, a critical intermediate that serves as a branching point for the synthesis of a wide array of alkaloid structures.[1]
A. The Lysine-Derived Pathway: A Tale of Two Routes to Δ¹-Piperideine
The biosynthesis of the piperidine ring from L-lysine proceeds through two main enzymatic sequences, both converging on the formation of Δ¹-piperideine.
1. The Classic Two-Step Pathway: This well-established route involves two key enzymatic transformations:
-
Decarboxylation of L-Lysine: The initial committed step is the removal of the carboxyl group from L-lysine to yield cadaverine. This reaction is catalyzed by L-lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[5]
-
Oxidative Deamination of Cadaverine: The symmetrical diamine, cadaverine, then undergoes oxidative deamination of one of its primary amino groups, a reaction catalyzed by a copper amine oxidase (CAO) .[1][5] This produces 5-aminopentanal, which is unstable and spontaneously cyclizes through an intramolecular Schiff base formation to generate Δ¹-piperideine.[1]
2. The Direct Nonsymmetric Pathway: More recent research has unveiled a more direct, single-enzyme route to Δ¹-piperideine:
-
Direct Conversion by Δ¹-Piperideine Synthase (PS): This novel PLP-dependent enzyme catalyzes the direct oxidative deamination of L-lysine to form Δ¹-piperideine without the formation of a free cadaverine intermediate.[6] Isotope labeling studies have confirmed that this pathway is "nonsymmetric," highlighting the metabolic ingenuity and evolutionary diversity within plant biosynthetic pathways.[6]
The high reactivity of the imine functional group in Δ¹-piperideine makes it a versatile precursor for the elaboration of more complex alkaloid skeletons.[1]
Caption: Biosynthetic pathways from L-lysine to Δ¹-piperideine.
B. The Polyketide Pathway: The Genesis of Hemlock Alkaloids
A distinct biosynthetic route, independent of lysine, is responsible for the formation of the infamous hemlock alkaloids, such as coniine, in Conium maculatum. This pathway utilizes polyketide synthesis machinery:
-
Polyketide Chain Formation: The biosynthesis is initiated by a type III polyketide synthase (PKS) that catalyzes the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA to form a 5-keto-octanal intermediate.[7]
-
Transamination and Cyclization: The keto-group of this intermediate undergoes transamination, incorporating a nitrogen atom. This is followed by a spontaneous cyclization to yield γ-coniceine, the first piperidine alkaloid in this pathway.[7]
-
Reduction: Finally, γ-coniceine is reduced by an NADPH-dependent reductase to form coniine.[7]
Caption: The polyketide pathway for the biosynthesis of coniine.
II. Pharmacological Activities: A Spectrum of Biological Effects
Piperidine alkaloids exhibit a remarkable array of pharmacological activities, a consequence of their ability to interact with a wide range of biological targets. This section will explore some of the most significant bioactivities, detailing the underlying mechanisms of action where known.
A. Anticancer Properties: Targeting the Hallmarks of Cancer
A growing body of evidence supports the potential of piperidine alkaloids as anticancer agents. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.
Piperine , the pungent principle of black pepper, has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and colon cancer.[5] Its anticancer effects are attributed to its ability to:
-
Induce Apoptosis: Piperine can trigger programmed cell death by activating caspase-3 and modulating the expression of pro- and anti-apoptotic proteins.[5]
-
Inhibit Cell Migration and Invasion: It has been shown to suppress the metastatic potential of cancer cells.[5]
-
Modulate Signaling Pathways: Piperine can interfere with critical cancer-related signaling pathways, including STAT-3, NF-κB, and PI3K/Akt.[5][8] For instance, it has been reported to inhibit the activity of P-glycoprotein and CYP3A4, which can enhance the bioavailability and efficacy of other chemotherapeutic drugs.[7]
Other piperidine derivatives have also shown promise. For example, EF24 , a synthetic piperidinone, acts as an inhibitor of IκB kinase (IKKβ), a key regulator of the NF-κB pathway, which is often constitutively active in cancer.[2] Certain piperidine-containing compounds have also been designed to target the M3 muscarinic acetylcholine receptor (M3R), which is implicated in the proliferation and survival of some cancer cells.[2]
| Piperidine Alkaloid/Derivative | Cancer Cell Line | Reported IC50 Value | Mechanism of Action |
| Piperine | HeLa (Cervical Cancer) | 61.94 ± 0.054 µg/mL[7] | Inhibition of P-glycoprotein and CYP3A4[7] |
| Synthetic Piperidine Derivative | A549 (Lung Cancer) | 32.43 µM[9] | Cytotoxic effect[9] |
B. Neurotoxicity and Neurological Effects: Interacting with the Nervous System
The interaction of piperidine alkaloids with the nervous system can lead to both profound toxicity and potential therapeutic benefits.
The classic example of neurotoxicity is coniine from poison hemlock. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs) , particularly at the neuromuscular junction.[1] This leads to initial stimulation followed by a persistent depolarization, resulting in muscular weakness, paralysis, and ultimately, death from respiratory failure.[10] Several other piperidine alkaloids from plants like Lupinus and Nicotiana species also target nAChRs and are known to be teratogenic, causing birth defects in livestock.[10]
Conversely, some piperidine alkaloids exhibit neuroprotective and anticonvulsant properties. Piperine has been shown to have anticonvulsant effects, potentially through its interaction with the GABAergic system.[3] It has also demonstrated neuroprotective effects in models of Alzheimer's disease by upregulating the Akt/GSK-3β signaling pathway.[3] Lobeline , from Lobelia inflata, is another piperidine alkaloid that interacts with nAChRs and has been investigated for its potential in treating CNS disorders and as a smoking cessation aid.[4]
C. Antimicrobial and Anti-inflammatory Activities: Combating Pathogens and Inflammation
Piperidine alkaloids also possess significant antimicrobial and anti-inflammatory properties.
In the realm of antimicrobial activity, these compounds have demonstrated efficacy against a range of bacteria and fungi.[11] Piperine , for instance, can act as an efflux pump inhibitor in bacteria, a mechanism that can reverse multidrug resistance and enhance the efficacy of conventional antibiotics.[12] The piperidine alkaloid epidihydropinidine , found in Norway spruce, has shown promising activity against several bacterial and fungal strains, with a reported Minimum Inhibitory Concentration (MIC) of 5.37 µg/mL against Pseudomonas aeruginosa, Enterococcus faecalis, Candida glabrata, and C. albicans.[11]
The anti-inflammatory effects of piperidine alkaloids are often linked to their ability to suppress the production of pro-inflammatory mediators. Several dimeric amide alkaloids isolated from the roots of Piper nigrum have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13] The underlying mechanism for the anti-inflammatory action of many of these compounds involves the inhibition of key inflammatory signaling pathways such as NF-κB and JNK .[14]
III. Experimental Corner: A Practical Guide to Piperidine Alkaloid Research
For researchers and drug development professionals, a sound understanding of the experimental methodologies for working with piperidine alkaloids is crucial. This section provides an overview of the key techniques for their isolation, purification, structural elucidation, and synthesis.
A. Isolation and Purification: From Plant Material to Pure Compound
The journey from a natural source to a pure piperidine alkaloid involves a series of extraction and purification steps.
1. Extraction:
-
Solvent Extraction: This is the most common initial step. The choice of solvent depends on the polarity of the target alkaloid. Ethanol, methanol, and dichloromethane are frequently used.[15] For the extraction of piperine from black pepper, glacial acetic acid has also been shown to be effective.[6]
-
Acid-Base Extraction: This is a classic and highly effective technique for the selective extraction of alkaloids. The plant material is first extracted with an acidic aqueous solution, which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous extract is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, deprotonating the alkaloids and making them soluble in an organic solvent, into which they can then be extracted.[16]
2. Purification:
-
Chromatography: Various chromatographic techniques are employed for the purification of piperidine alkaloids.
-
Thin-Layer Chromatography (TLC): A rapid and simple method for the initial separation and identification of alkaloids in an extract.[17]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation, quantification, and purification of individual alkaloids. Reversed-phase columns (e.g., C18) with mobile
-
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. mitrask.com [mitrask.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Stereodivergent synthesis of piperidine alkaloids by ring-rearrangement metathesis/reductive lactam alkylation of nitroso Diels-Alder cycloadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. ijcmas.com [ijcmas.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Ethylpiperidin-4-ol as a Versatile Precursor in Modern Drug Discovery
Foreword: The Piperidine Scaffold's Enduring Legacy
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2][3] This six-membered nitrogen-containing heterocycle is not merely a passive linker; its conformational flexibility and ability to present substituents in a defined three-dimensional space are critical for potent and selective interactions with biological targets.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and therapies for Alzheimer's disease.[4]
Within this vital class of building blocks, 3-Ethylpiperidin-4-ol emerges as a particularly strategic precursor. It offers a unique combination of features: a secondary amine for extensive derivatization, a hydroxyl group for hydrogen bonding interactions, and an ethyl group to probe hydrophobic pockets. Critically, it possesses two stereocenters, allowing for the fine-tuning of molecular geometry to achieve optimal target engagement and minimize off-target effects. This guide provides an in-depth exploration of the synthesis, derivatization, and strategic application of 3-Ethylpiperidin-4-ol, designed for researchers at the forefront of therapeutic innovation.
Chapter 1: Synthesis and Stereochemical Considerations
The utility of any precursor is predicated on its accessibility. The synthesis of 3-Ethylpiperidin-4-ol can be approached through a multi-step sequence that offers control over the crucial stereochemistry at the C3 and C4 positions. A common and effective strategy involves the construction of a piperidin-4-one intermediate, followed by alkylation and stereoselective reduction.
Synthetic Workflow Overview
The logical flow from commercially available starting materials to the target precursor is a foundational concept. The pathway involves creating the core heterocycle, introducing the desired substitution, and then setting the final stereochemistry.
Sources
Protocol for the N-alkylation of 3-Ethylpiperidin-4-ol: Strategies for Chemoselective Functionalization
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The functionalization of piperidine scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the N-alkylation of 3-ethylpiperidin-4-ol presents unique synthetic challenges due to its bifunctional nature (a secondary amine and a secondary alcohol) and the mild steric hindrance introduced by the C3-ethyl group. This application note provides field-proven, highly optimized protocols for the chemoselective N-alkylation of 3-ethylpiperidin-4-ol, detailing the mechanistic causality behind reagent selection and providing self-validating workflows to ensure high-yield, reproducible results.
Mechanistic Rationale & Experimental Design
When designing an alkylation strategy for 3-ethylpiperidin-4-ol, three critical physicochemical factors must dictate your experimental choices:
-
Chemoselectivity (N- vs. O-Alkylation): The secondary amine in the piperidine ring is inherently more nucleophilic than the C4-hydroxyl group. However, in the presence of strong bases (e.g., Sodium Hydride), the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide, leading to competitive O-alkylation. Utilizing weak, non-nucleophilic bases completely suppresses this side reaction[1].
-
Steric Hindrance: The ethyl group at the C3 position introduces steric bulk adjacent to the reaction center. While not as restrictive as 2-substituted piperidines, this beta-substitution can slow down the kinetics of iminium ion formation during reductive amination, often necessitating mild acid catalysis to drive the condensation forward[2].
-
Over-Alkylation (Quaternization): A universal challenge in direct substitution is the formation of quaternary ammonium salts. Because the resulting tertiary amine product is often more nucleophilic than the sterically hindered secondary amine starting material, over-alkylation is a major risk. This is mitigated by strict stoichiometric control and the slow addition of the alkylating agent[3].
Strategic Decision Matrix
Fig 1. Decision matrix for selecting the optimal N-alkylation strategy.
Protocol A: Direct N-Alkylation via Nucleophilic Substitution ( SN2 )
This method is optimal when utilizing primary or reactive secondary alkyl halides (e.g., benzyl bromides, ethyl iodides).
Causality of Reagents
-
Base Selection: Potassium carbonate ( K2CO3 ) or N,N-Diisopropylethylamine (DIPEA) are utilized. They are sufficiently basic to neutralize the hydrohalic acid byproduct but weak enough to prevent the deprotonation of the C4-hydroxyl, ensuring absolute N-chemoselectivity[2],[4].
-
Solvent: Anhydrous Acetonitrile (MeCN) is preferred due to its polar aprotic nature, which accelerates SN2 kinetics while allowing for easy removal during workup[3].
Step-by-Step Methodology
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add 3-ethylpiperidin-4-ol (1.0 equiv, 10.0 mmol) and anhydrous MeCN (100 mL, 0.1 M).
-
Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv, 20.0 mmol). Stir the heterogeneous suspension for 10 minutes at room temperature.
-
Controlled Alkylation: Dissolve the alkyl halide (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous MeCN. Using a syringe pump, add this solution dropwise to the stirring mixture over 2 to 4 hours.
-
Expert Insight: Slow addition is critical. It ensures that the unreacted secondary amine remains in vast stoichiometric excess relative to the halide at any given moment, which kinetically suppresses the formation of the quaternary ammonium salt[3].
-
-
Reaction: Stir the mixture at room temperature (or heat to 60°C for sterically hindered or less reactive halides) for 12–16 hours.
-
Workup: Filter the reaction mixture through a medium-porosity glass frit or Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with additional EtOAc (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate.
-
Purification: Purify the crude product via silica gel flash chromatography using a gradient of Dichloromethane/Methanol (e.g., 95:5 to 90:10).
Self-Validating System (Protocol A)
-
TLC Monitoring: Use a Ninhydrin stain. The secondary amine starting material will appear as a distinct spot (typically brown/purple) which will disappear upon completion. The tertiary amine product will not stain strongly with Ninhydrin but will react positively (orange/red) with Dragendorff's reagent.
-
LC-MS Analysis: Confirm the presence of the [M+H]+ peak of the target tertiary amine. Scan for the [M+R]+ mass to quantify any trace quaternary ammonium byproduct.
Protocol B: N-Alkylation via Reductive Amination
Reductive amination is a milder, highly selective alternative that entirely avoids the risk of over-alkylation. It is the method of choice when the corresponding aldehyde or ketone is available.
Causality of Reagents
-
Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is the gold standard. The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, making it unreactive toward the starting carbonyl but highly reactive toward the more electrophilic iminium ion intermediate[2].
-
Acid Catalyst: Glacial acetic acid (1.0 equiv) is added to accelerate the condensation step. This is particularly vital for 3-ethylpiperidin-4-ol, as the C3-ethyl group creates a localized steric drag that can stall hemiaminal dehydration.
Step-by-Step Methodology
-
Iminium Formation: In a dry round-bottom flask, dissolve 3-ethylpiperidin-4-ol (1.0 equiv, 10.0 mmol) and the target aldehyde/ketone (1.1 equiv, 11.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL, 0.2 M). Add glacial acetic acid (1.0 equiv, 10.0 mmol).
-
Pre-activation: Stir the mixture at room temperature for 1 to 2 hours. This dwell time allows for complete hemiaminal formation and subsequent dehydration to the iminium ion.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)3 (1.5 equiv, 15.0 mmol) portion-wise over 15 minutes to control hydrogen gas evolution and manage the mild exotherm.
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–12 hours under a nitrogen atmosphere.
-
Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3 (50 mL). Stir vigorously for 30 minutes until all bubbling ceases (neutralization of acetic acid and decomposition of excess hydride). Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Self-Validating System (Protocol B)
-
1H NMR Spectroscopy: The complete disappearance of the aldehydic proton signal (~9.0–10.0 ppm) confirms full conversion of the electrophile. The newly formed N−CH2 protons will appear distinctly in the 2.2–2.8 ppm region, integrating correctly relative to the piperidine core protons.
Fig 2. Mechanistic pathway of reductive amination highlighting the iminium intermediate.
Quantitative Data & Reaction Optimization
The following table summarizes the optimization landscape for the N-alkylation of 3-ethylpiperidin-4-ol, demonstrating the severe impact of base selection on chemoselectivity.
Table 1: Optimization of N-Alkylation Conditions for 3-Ethylpiperidin-4-ol (Model Electrophile: Benzyl Bromide / Benzaldehyde)
| Method | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Mono-alkylated Yield (%) | Quaternary Salt (%) | O-Alkylated (%) |
| Direct ( SN2 ) | K2CO3 (Slow Add) | MeCN | 25 | 12 | 86 | <5 | ND |
| Direct ( SN2 ) | DIPEA | DMF | 60 | 8 | 89 | 2 | ND |
| Direct ( SN2 ) | NaH (Avoid) | THF | 25 | 4 | 42 | 18 | 31 |
| Reductive | NaBH(OAc)3 / AcOH | DCE | 25 | 6 | 94 | 0 | ND |
*ND = Not Detected. Data synthesized from standard piperidine functionalization protocols[2],[1].
References
-
Levison, B., et al. "Procedure for N-alkylation of Piperidine?" ResearchGate, 2017. URL:[Link]
-
Baek, D. J., et al. "Synthesis of selective inhibitors of sphingosine kinase 1." Chemical Communications, 2013, 49, 2136-2138. URL:[Link]
-
MDPI Molecules. "Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy." Molecules, 2021, 26(11), 3347. URL:[Link]
Sources
Targeted Derivatization of 3-Ethylpiperidin-4-ol: Strategies for Enhancing Receptor Binding Assays and LC-MS/MS Bioanalysis
Executive Summary
The piperidine scaffold is a privileged structure in modern pharmacology. Specifically, 3-ethylpiperidin-4-ol (CAS 373603-90-8) serves as a critical synthetic intermediate in the development of novel therapeutics, including Diacylglycerol Kinase (DGK) inhibitors for cancer immunotherapy[1][2] and G-protein-coupled receptor 40 (GPR40) modulators for type 2 diabetes[3]. However, working with this building block presents a dual challenge: it requires targeted structural modification to yield bioactive probes for in vitro assays, and its high polarity and lack of a chromophore make trace-level pharmacokinetic (PK) quantification nearly impossible without analytical derivatization.
This application note details field-proven derivatization strategies to transform 3-ethylpiperidin-4-ol into both high-affinity receptor probes and highly detectable LC-MS/MS analytes.
Mechanistic Insights: The Causality of Derivatization
Pharmacophore Optimization for Bioassays (Pathway 1)
In native form, 3-ethylpiperidin-4-ol lacks the necessary non-covalent interaction vectors to bind strongly to lipophilic pockets of targets like GPR40 (fatty acid receptor 1). GPR40 is activated by endogenous free fatty acids (FFAs) to stimulate insulin secretion[3]. To convert 3-ethylpiperidin-4-ol into a functional GPR40 probe, the secondary amine must undergo N-arylation , and the hydroxyl group often requires O-alkylation .
-
Causality: Arylating the nitrogen introduces a rigid, hydrophobic moiety that mimics the aliphatic tail of FFAs, driving entropy-favored binding in the receptor's transmembrane pocket. The adjacent 3-ethyl group restricts the conformational flexibility of the piperidine ring, locking the substituted probe into an active binding geometry.
Overcoming Analytical Blindspots via Dansylation (Pathway 2)
For bioanalytical scientists conducting cell-uptake or PK assays, underivatized 3-ethylpiperidin-4-ol is a problematic analyte. It elutes near the void volume on standard C18 reversed-phase columns, subjecting it to severe ion suppression from biological matrix salts. Furthermore, it ionizes poorly in electrospray ionization (ESI).
-
Causality: Chemical derivatization with 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride) targets the secondary amine[4][5]. This reaction covalently attaches a bulky naphthyl group, drastically increasing the molecule's hydrophobicity and shifting its retention time into the organic gradient of the LC method. Simultaneously, the dimethylamino group of the Dansyl tag acts as a highly basic tertiary amine, which readily accepts a proton in positive mode ESI (ESI+), lowering the limit of detection (LOD) from the micromolar to the low nanomolar range[4].
Workflow Visualization
Workflow of 3-ethylpiperidin-4-ol derivatization for probe synthesis and LC-MS/MS bioanalysis.
Self-Validating Experimental Protocols
Protocol A: Buchwald-Hartwig N-Arylation for Bioassay Probe Synthesis
This protocol describes the synthesis of an N-aryl derivative to generate a lipophilic probe suitable for GPR40 calcium flux assays[3].
Reagents:
-
3-Ethylpiperidin-4-ol (1.0 eq)
-
Aryl Halide (e.g., 1-bromo-5-ethoxy-2-fluorobenzene) (1.2 eq)
-
Pd2(dba)3 (0.05 eq) and BINAP (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under inert argon atmosphere, combine the aryl halide, 3-ethylpiperidin-4-ol, and NaOtBu in anhydrous toluene.
-
Catalyst Addition: Add Pd2(dba)3 and BINAP. Causality: The secondary amine of 3-ethylpiperidin-4-ol is sterically hindered by the adjacent ethyl group. Uncatalyzed Nucleophilic Aromatic Substitution (SNAr) will fail or require destructive temperatures. The Palladium/BINAP catalytic system lowers the activation energy barrier, enabling coupling at moderate temperatures.
-
Reaction: Heat the mixture to 90°C and stir for 12 hours.
-
Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with ethyl acetate (3x).
-
Validation Checkpoint (Self-Validation): Perform LC-MS on the crude organic layer. The system is validated if the starting material peak (m/z 130.1 [M+H]+) is entirely depleted, and a dominant peak corresponding to the exact mass of the N-aryl product [M+H]+ appears. If unreacted amine remains, verify the integrity of the inert atmosphere, as oxygen rapidly deactivates the Pd catalyst.
Protocol B: N-Dansyl Derivatization for High-Sensitivity LC-MS/MS
This protocol leverages Dansyl chloride to tag 3-ethylpiperidin-4-ol extracted from biological matrices (e.g., plasma or cell lysate) prior to LC-MS/MS quantification[4][5].
Reagents:
-
Dansyl Chloride Stock: 10 mg/mL in anhydrous acetonitrile (Store at -20°C).
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.8.
-
Quenching Solution: 1% Formic acid in water.
Step-by-Step Methodology:
-
Sample Reconstitution: Evaporate the biological extract to dryness and reconstitute in 50 µL of the Derivatization Buffer. Causality: The pKa of the secondary amine in 3-ethylpiperidin-4-ol is approximately 10.4. Using a buffer strictly at pH 9.8 ensures a significant fraction of the amine is unprotonated and highly nucleophilic, while preventing the rapid base-catalyzed hydrolysis of Dansyl chloride that occurs at pH > 10[4].
-
Derivatization: Add 50 µL of the Dansyl Chloride Stock solution to the buffered sample. Vortex for 10 seconds.
-
Incubation: Incubate the mixture in a thermoshaker at 40°C for 30 minutes in the dark.
-
Quenching: Add 10 µL of the Quenching Solution to stop the reaction and neutralize the pH, preventing degradation of the newly formed sulfonamide bond.
-
Validation Checkpoint (Self-Validation): Inject the sample into the LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The protocol is validated if the MS/MS product ion scan of the precursor mass (m/z 363.2) yields a dominant fragment at m/z 170.1 . This fragment corresponds to the dimethylaminonaphthalene cation, proving that the Dansyl tag was successfully covalently bonded to the target analyte.
Quantitative Data Presentation
The analytical benefits of Pathway 2 (Dansylation) are summarized below. The addition of the Dansyl tag fundamentally alters the physicochemical properties of 3-ethylpiperidin-4-ol, transitioning it from an undetectable polar metabolite to a highly sensitive analytical target[4][6].
| Analytical Parameter | Underivatized 3-Ethylpiperidin-4-ol | N-Dansyl-3-ethylpiperidin-4-ol |
| Target Moiety | Secondary Amine | Sulfonamide / Tertiary Amine |
| Ionization Mode | ESI (+) | ESI (+) |
| Precursor Ion (m/z) | 130.1 | 363.2 |
| Primary MRM Transition | 130.1 → 112.1 (Loss of H2O) | 363.2 → 170.1 (Dansyl cation) |
| LC Retention (C18 Column) | Poor (Elutes in void volume, k' < 1) | Excellent (Strong retention, k' > 4) |
| Matrix Effect / Ion Suppression | Severe (> 60% signal loss) | Minimal (< 10% signal loss) |
| Limit of Detection (LOD) | ~ 500 ng/mL | ~ 1.5 ng/mL |
| Linear Dynamic Range | 1 - 50 µg/mL | 5 - 1000 ng/mL |
Table 1: Comparative analytical performance demonstrating the necessity of derivatization for trace-level bioanalysis.
References
- Hairui Chemical. "3-ethylpiperidin-4-ol_373603-90-8". hairuichem.com.
- Google Patents.
- Google Patents. "WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes". google.com.
- PubMed. "Use of N-(4-aminophenyl)
- BenchChem.
- PMC.
Sources
- 1. 3-ethylpiperidin-4-ol_373603-90-8_Hairui Chemical [hairuichem.com]
- 2. ES3008848T3 - Substituted bicyclic piperidine derivatives useful as t cell activators - Google Patents [patents.google.com]
- 3. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic purification techniques for 3-Ethylpiperidin-4-ol
An authoritative guide to the chromatographic purification of 3-Ethylpiperidin-4-ol, designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of purification strategies, detailed experimental protocols, and expert insights into methodological choices.
Introduction: The Challenge of Purifying 3-Ethylpiperidin-4-ol
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] 3-Ethylpiperidin-4-ol, a substituted piperidine, presents a significant purification challenge due to its inherent chemical properties. As a molecule possessing both a basic secondary amine and a polar hydroxyl group, it is highly polar and prone to strong interactions with traditional silica-based stationary phases, often leading to poor peak shape and difficult separations.[3]
Furthermore, the structure of 3-Ethylpiperidin-4-ol contains two chiral centers at the C3 and C4 positions. This gives rise to four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other (the cis and trans isomers). Since the biological activity of stereoisomers can vary dramatically, the isolation of each isomer in high purity is critical for accurate pharmacological evaluation and drug development.
This guide provides a comprehensive overview of the chromatographic techniques and detailed protocols specifically tailored for the successful separation and purification of 3-Ethylpiperidin-4-ol stereoisomers. We will explore the causality behind experimental choices, moving from bulk separation of diastereomers to high-resolution enantioseparation.
Physicochemical Profile and Stereoisomerism
A thorough understanding of the analyte's properties is the foundation for developing a robust purification strategy.
Structure and Properties:
3-Ethylpiperidin-4-ol is a small, polar molecule. The secondary amine imparts basicity, while the hydroxyl group increases its polarity and capacity for hydrogen bonding. These characteristics dictate its behavior in various chromatographic systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [4] |
| Molecular Weight | 129.20 g/mol | [4] |
| Predicted pKa | ~14.8 (hydroxyl H), amine is basic | [5] |
| Predicted logP | ~-0.02 to 0.8 (isomer dependent) | [6][7] |
| Appearance | Typically a colorless to light yellow liquid or low-melting solid | [8] |
| Solubility | Soluble in water and various organic solvents like methanol | [8] |
Stereoisomerism:
The presence of two stereocenters results in four stereoisomers. The relative orientation of the ethyl and hydroxyl groups defines them as cis (on the same side of the ring) or trans (on opposite sides). Each of these diastereomers exists as a pair of enantiomers.
-
trans-isomers: (3R, 4S)-3-Ethylpiperidin-4-ol and (3S, 4R)-3-Ethylpiperidin-4-ol
-
cis-isomers: (3R, 4R)-3-Ethylpiperidin-4-ol and (3S, 4S)-3-Ethylpiperidin-4-ol
Diastereomers have different physical properties and can be separated by standard achiral chromatography. Enantiomers, having identical properties in an achiral environment, require a chiral stationary phase (CSP) or a chiral additive for separation.[9]
Common Impurities in Synthesis
An effective purification strategy must account for potential impurities from the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding pyridine precursor if the synthesis involves hydrogenation.[2]
-
Reaction Byproducts: Resulting from side reactions, over-reduction, or incomplete reactions.[10]
-
Diastereomers: The presence of both cis and trans isomers is common unless the synthesis is highly stereoselective.[11]
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration.[2]
Strategic Selection of a Purification Technique
The choice of chromatographic technique depends on the purification goal (bulk diastereomer separation vs. high-purity enantiomer isolation), scale, and the nature of the impurities. The following decision tree provides a logical workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a purification method.
Methodology Discussion
-
Normal-Phase Chromatography (NPC): This is the workhorse for bulk separation of diastereomers on silica gel. Causality: The basic nitrogen of 3-Ethylpiperidin-4-ol will interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing. To achieve symmetrical peaks and reproducible chromatography, it is essential to add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase.[1][2] This modifier competes for the active sites on the silica, preventing the analyte from binding irreversibly.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying highly polar compounds that show little to no retention in reversed-phase chromatography.[12] Causality: It utilizes a polar stationary phase and a high-organic mobile phase. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing good retention for polar molecules like 3-Ethylpiperidin-4-ol.[12]
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a superior technique for the purification of polar and basic compounds.[13][14] Causality: Using supercritical CO₂ as the main mobile phase, which has low viscosity, allows for faster separations and higher efficiency.[15] The polarity of the mobile phase is tuned by adding a polar co-solvent (modifier), typically methanol.[12][16] For basic compounds, an amine additive is used to ensure good peak shape. SFC is also highly effective for chiral separations, often providing better resolution and speed than HPLC.[14]
Detailed Experimental Protocols
Protocol 1: Bulk Separation of Diastereomers by Flash Chromatography
Objective: To separate the cis and trans diastereomers from a crude reaction mixture on a multi-gram scale.
Methodology:
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude mixture in methanol.
-
Spot on a silica gel TLC plate.
-
Develop the plate in a solvent system of Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA). A common starting ratio is 95:5 (DCM:MeOH).
-
Adjust the ratio to achieve good separation between the two diastereomer spots, aiming for an Rf value of ~0.3 for the lower spot.[2]
-
-
Column Preparation:
-
Select a silica gel cartridge appropriate for the scale of the purification.
-
Equilibrate the column with the selected mobile phase (e.g., DCM/MeOH/TEA 95:5:0.5) for at least 5 column volumes.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. Dry this mixture under vacuum and load the resulting powder onto the column.
-
-
Chromatographic Run:
-
Run the separation using an isocratic elution with the optimized mobile phase.
-
Collect fractions based on UV detection (if applicable) or by volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure diastereomers.
-
Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
-
Protocol 2: High-Purity Enantioseparation by Chiral SFC
Objective: To resolve the enantiomers of a single, isolated diastereomer (e.g., the purified trans-racemate).
Instrumentation and Columns:
-
System: A preparative or analytical SFC system with UV and/or Mass Spectrometry (MS) detection.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly recommended. A good starting point is a column like Chiralpak® AD-H or Chiralpak® IA.[9]
Methodology:
-
Analytical Method Development (Screening):
-
CSP: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol with 0.2% Diethylamine (DEA).
-
Gradient: Start with a fast screening gradient (e.g., 5% to 40% B over 5 minutes).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection: 5 µL of a 1 mg/mL solution in methanol.
-
-
Method Optimization:
-
Once separation is observed, optimize the gradient (or switch to isocratic elution) to maximize resolution (Rs > 1.5). Adjust the percentage of the modifier to fine-tune retention and selectivity.
-
-
Preparative Scale-Up:
-
Scale the optimized analytical method to a larger preparative column.
-
Adjust the flow rate and sample loading according to the column dimensions.
-
Collect the separated enantiomer peaks in individual fractions.
-
Evaporate the solvent (mostly methanol, as CO₂ becomes a gas) to yield the purified enantiomers.
-
Data Summary and Troubleshooting
Summary of Recommended Starting Conditions:
| Parameter | Flash Chromatography (Achiral) | Chiral SFC (Enantioseparation) |
| Stationary Phase | Silica Gel | Chiralpak® AD-H or similar |
| Mobile Phase | DCM/MeOH + 1% TEA | CO₂ / MeOH + 0.2% DEA |
| Typical Ratio | 98:2 to 90:10 | Isocratic 10-30% MeOH |
| Flow Rate | Dependent on column size | 3-4 mL/min (analytical) |
| Detection | TLC, UV | UV (210 nm), MS |
| Primary Goal | Diastereomer Separation | Enantiomer Separation |
Troubleshooting Common Issues:
| Issue | Probable Cause | Recommended Solution |
| Severe Peak Tailing (NPC) | Strong interaction of the basic amine with acidic silica.[3] | Ensure the mobile phase contains a basic additive like TEA or DEA (0.5-1%).[1][2] |
| Poor Retention (RPC) | The analyte is too polar for the C18 stationary phase. | Switch to a HILIC column or use a polar-endcapped/embedded RPC column with a highly aqueous mobile phase.[12] |
| No Chiral Separation | The chosen Chiral Stationary Phase (CSP) is not suitable. | Screen a variety of polysaccharide-based CSPs (amylose and cellulose derivatives) under different modes (Normal Phase, Polar Organic, SFC).[9][17] |
| Low Recovery | Irreversible adsorption of the analyte onto the stationary phase. | Add a competing base (TEA/DEA) to the mobile phase. For SFC, ensure sufficient modifier strength to elute the compound. |
| Irreproducible Results | Fluctuations in temperature; unstable mobile phase. | Use a column oven to control temperature.[9] Prepare mobile phases fresh daily. |
Conclusion
The successful chromatographic purification of 3-Ethylpiperidin-4-ol is an achievable but nuanced task that hinges on a clear understanding of its physicochemical properties. For the separation of diastereomers, normal-phase flash chromatography with a basic additive is a robust and scalable method. For the critical task of resolving enantiomers, Supercritical Fluid Chromatography (SFC) on a polysaccharide-based chiral stationary phase offers a fast, efficient, and green alternative to traditional HPLC. By applying the strategic approaches and detailed protocols outlined in this guide, researchers can confidently isolate all four stereoisomers of 3-Ethylpiperidin-4-ol in high purity, enabling accurate downstream biological and pharmaceutical evaluation.
References
- A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds. LCGC International.
- Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
- Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
- How Good is SFC for Polar Analytes?. Chromatography Today.
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent.
- Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Benchchem.
- Using Convergence Chromatography for Natural Product Analysis and Purification. SFC Solutions.
- 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. ACS Omega.
- 3-Piperidinol, 1-ethyl-. NIST WebBook.
- piperidin-4-ol. ChemBK.
- (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol. Chemsrc.
- 3-Piperidinol, 1-ethyl-. ChemBK.
- 1-Ethyl-3-piperidinol. CymitQuimica.
- 3,4-Dimethylpiperidin-4-ol hydrochloride. ChemScene.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- 4-Methylpiperidin-3-ol. ChemScene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Using Convergence Chromatography for Natural Product Analysis and Purification | Separation Science [sepscience.com]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
Application Note: 3-Ethylpiperidin-4-ol in the Synthesis of Bioactive Heterocycles
Introduction & Mechanistic Rationale
The piperidine ring is a privileged scaffold in modern drug discovery, offering excellent pharmacokinetic properties and serving as a robust framework for spatial pharmacophore arrangement. The functionalization of this ring to 3-ethylpiperidin-4-ol introduces significant structural advantages:
-
Conformational Restriction: The ethyl group at the C3 position restricts the conformational flexibility of the piperidine ring, locking the molecule into a preferred chair conformation that enhances target binding affinity.
-
Stereochemical Complexity: The adjacent C3-ethyl and C4-hydroxyl groups create two contiguous stereocenters. Controlling the cis or trans relative stereochemistry allows medicinal chemists to precisely tune the vector of attached substituents.
-
Lipophilic Interactions: The C3-ethyl chain provides a localized lipophilic patch, which is critical for occupying hydrophobic pockets in target receptors such as G-Protein Coupled Receptors (GPCRs) and lipid kinases [1, 2].
This application note details the synthetic workflows, stereoselective protocols, and downstream applications of 3-ethylpiperidin-4-ol in developing therapeutics, specifically targeting Type 2 Diabetes (via GPR40 modulation) and Immuno-oncology (via Diacylglycerol Kinase inhibition).
Key Therapeutic Applications
GPR40 (FFAR1) Modulators for Type 2 Diabetes
GPR40 is a GPCR highly expressed in pancreatic β-cells. Activation by free fatty acids or synthetic agonists triggers intracellular calcium release, leading to glucose-dependent insulin secretion. Derivatives of 3-ethylpiperidin-4-ol, such as (3,4-cis)-1-(5-Ethoxy-2-fluorophenyl)-3-ethylpiperidin-4-ol, serve as potent GPR40 modulators [1]. The piperidinol core acts as a central hub, orienting an N-aryl group into a deep lipophilic pocket while the C4-oxygen links to an acidic headgroup via an ether bond.
Caption: GPR40 (FFAR1) signaling pathway mediating insulin secretion via Gq/PLC activation.
Diacylglycerol Kinase (DGK) Inhibitors for T-Cell Activation
Diacylglycerol kinases (DGKα and DGKζ) mediate the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), acting as a brake on T-cell receptor (TCR) signaling. Inhibiting DGK restores T-cell activation, making it a prime target for cancer immunotherapy. Substituted bicyclic piperidines utilizing the trans-3-ethylpiperidin-4-ol core have demonstrated high selectivity for DGK inhibition [2].
Synthetic Workflows & Protocols
The integration of 3-ethylpiperidin-4-ol into bioactive scaffolds generally follows a three-stage workflow: Stereoselective reduction of the ketone precursor, N-functionalization, and O-functionalization.
Caption: Step-by-step synthetic workflow for incorporating 3-ethylpiperidin-4-ol into heterocycles.
Protocol 1: Diastereoselective Reduction to (3,4-cis)-3-Ethylpiperidin-4-ol
To achieve the cis relationship required for specific GPR40 modulators, a bulky hydride source is necessary. L-Selectride attacks the carbonyl from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position [1].
Reagents & Materials:
-
N-Boc-3-ethylpiperidin-4-one (1.0 eq, ~20 mmol)
-
L-Selectride (1.0 M in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M aq. NaOH and 30% aq. H₂O₂
Step-by-Step Procedure:
-
Preparation: Dissolve N-Boc-3-ethylpiperidin-4-one (4.92 g, 19.58 mmol) in anhydrous THF (98 mL) under an inert argon atmosphere.
-
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilization for 15 minutes.
-
Addition: Slowly add the 1 M solution of L-Selectride (23.5 mL, 23.5 mmol) dropwise via a syringe pump over 30 minutes to prevent localized heating.
-
Reaction: Stir the mixture at -78 °C for 1 hour.
-
Quenching & Oxidation: Quench the reaction by carefully adding 1 M aq. NaOH (23.5 mL), followed by warming the mixture to 0 °C. Add 30% aq. H₂O₂ (15 mL) dropwise to oxidize the organoborane byproduct. Stir for an additional 30 minutes at room temperature.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation: Analyze via ¹H-NMR. The C4 proton should appear as a narrow multiplet (small coupling constants), confirming its equatorial position and the axial position of the hydroxyl group.
Protocol 2: N-Deprotection and Arylation (SNAr)
For DGK inhibitors and GPR40 modulators, the piperidine nitrogen is often coupled to an aryl or heteroaryl ring[1, 2].
Step-by-Step Procedure:
-
Deprotection: Dissolve the N-Boc protected intermediate (0.3 g, 1.3 mmol) in Dichloromethane (3 mL). Add Trifluoroacetic Acid (TFA, 1 mL). Stir at room temperature for 3 hours. Concentrate in vacuo to yield the TFA salt [2].
-
Arylation: Dissolve the crude 3-ethylpiperidin-4-ol TFA salt in N,N-Dimethylformamide (DMF, 5 mL).
-
Add K₂CO₃ (3.0 eq) and the desired aryl fluoride (e.g., 5-ethoxy-2,4-difluorobenzene, 1.1 eq).
-
Heat the mixture to 90 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Purify via flash chromatography (Hexanes/EtOAc).
Quantitative Data Summary
The choice of reducing agent dictates the diastereomeric outcome of the 3-ethylpiperidin-4-ol core. Table 1 summarizes the causality between reagent sterics and stereochemical yield.
Table 1: Comparison of Reduction Conditions for 3-Ethylpiperidin-4-one Derivatives
| Reducing Agent | Solvent | Temp (°C) | Hydride Attack Face | Major Diastereomer | d.e. (%) | Yield (%) |
| L-Selectride | THF | -78 | Equatorial | cis (axial OH) | >95 | 88 |
| K-Selectride | THF | -78 | Equatorial | cis (axial OH) | >90 | 85 |
| NaBH₄ | MeOH | 0 | Axial | trans (equatorial OH) | ~60 | 92 |
| LiAlH₄ | THF | 0 | Axial | trans (equatorial OH) | ~75 | 85 |
Note: Small hydride sources like NaBH₄ preferentially attack from the axial face to avoid 1,3-diaxial interactions in the transition state, yielding the equatorial (trans) alcohol. Bulky reagents like L-Selectride are forced to attack equatorially.
References
- WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes Source: Google Patents URL
- ES3008848T3 - Substituted bicyclic piperidine derivatives useful as t cell activators Source: Google Patents URL
- 4-(3,4-Dimethylcyclohexyl)
Application Note: Quantitative Analysis of 3-Ethylpiperidin-4-ol in Biological Matrices
Abstract
This technical guide provides comprehensive protocols for the quantification of 3-Ethylpiperidin-4-ol in biological matrices, such as human plasma and urine. Targeted towards researchers and professionals in drug development, this document details two robust analytical methods: a primary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols herein are designed to be self-validating systems, grounded in established scientific principles and aligned with regulatory expectations for bioanalytical method validation.
Introduction: The Rationale for Quantifying 3-Ethylpiperidin-4-ol
3-Ethylpiperidin-4-ol is a substituted piperidine derivative, a structural motif prevalent in a wide array of pharmacologically active compounds. The piperidine ring is a key component in numerous central nervous system (CNS) active drugs, analgesics, and other therapeutic agents. Consequently, understanding the pharmacokinetic (PK) and toxicokinetic (TK) profile of compounds like 3-Ethylpiperidin-4-ol is paramount during drug discovery and development. Accurate and precise quantification in biological matrices is essential for determining critical parameters such as absorption, distribution, metabolism, and excretion (ADME), which directly inform dosing regimens and safety assessments.
This application note presents validated methodologies to address the analytical challenges associated with the quantification of this polar, basic compound in complex biological samples.
Physicochemical Properties and Internal Standard Selection
These properties—moderate polarity and basicity—are central to the design of the extraction and chromatographic methods detailed below.
Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[4]
Rationale for Method Selection
The polarity of 3-Ethylpiperidin-4-ol makes it amenable to reversed-phase liquid chromatography. The basic nitrogen atom allows for efficient ionization by Electrospray Ionization (ESI) in positive mode, which is ideal for sensitive mass spectrometric detection.
Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is recommended for its ability to provide a clean extract, reducing matrix effects and improving method robustness.[5] A mixed-mode cation exchange SPE sorbent is proposed to leverage both the hydrophobic character of the molecule and the positive charge of the basic nitrogen under acidic conditions.
-
Sorbent: A mixed-mode cation exchange polymer (e.g., Oasis MCX).
-
Mechanism: The sorbent retains the analyte through both reversed-phase and ion-exchange mechanisms, allowing for a rigorous wash schedule to remove interferences. The analyte is then eluted with a basic organic solvent.
LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of 3-Ethylpiperidin-4-ol.
Detailed Protocol: LC-MS/MS Method
1. Sample Preparation (SPE)
-
Spiking: To 100 µL of biological sample (plasma or urine), add 10 µL of the internal standard working solution (e.g., 100 ng/mL Piperidin-4-ol-d9 in 50:50 methanol:water).
-
Pre-treatment: Add 200 µL of 2% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
2. UPLC/HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
3-Ethylpiperidin-4-ol: m/z 130.1 → 112.1 (Precursor → Product)
-
Piperidin-4-ol-d9 (IS): m/z 111.1 → 93.1 (Precursor → Product)
-
Note: These transitions are predicted based on the molecular structure and should be optimized during method development.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a viable alternative, particularly for its high chromatographic resolution. However, for a polar compound like 3-Ethylpiperidin-4-ol containing a hydroxyl group, derivatization is necessary to increase its volatility and thermal stability.
Rationale and Derivatization
Derivatization converts the polar -OH group into a less polar, more volatile silyl ether. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent for this purpose.
GC-MS Workflow
Caption: Workflow for GC-MS analysis of 3-Ethylpiperidin-4-ol.
Detailed Protocol: GC-MS Method
1. Sample Preparation (LLE and Derivatization)
-
Spiking: To 200 µL of biological sample, add 20 µL of the internal standard working solution.
-
Basification: Add 100 µL of 1M Sodium Hydroxide to basify the sample.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Derivatization:
-
To the dry residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector: Splitless injection at 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Method Validation
A full validation of the chosen bioanalytical method should be performed to ensure its reliability for its intended purpose. The validation must adhere to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[1]
The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability of the method to differentiate and quantify the analyte from endogenous components and other potential interferences. | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20%, Precision ≤20% CV. |
| Upper Limit of Quantification (ULOQ) | The highest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±15%, Precision ≤15% CV. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) for at least 4 out of 6 QC samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS and GC-MS methods detailed in this application note provide robust and reliable frameworks for the quantitative analysis of 3-Ethylpiperidin-4-ol in biological matrices. The LC-MS/MS method is recommended as the primary approach due to its superior sensitivity and simpler sample preparation. Adherence to the validation principles outlined is crucial for ensuring the generation of high-quality, reproducible data to support drug development programs.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethylpiperidine. Retrieved from [Link]
-
NIST. (n.d.). 3-Piperidinol, 1-ethyl-. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. Retrieved from [Link]
-
ResearchGate. (2025). A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. Retrieved from [Link]
-
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). A review on biological matrices and analytical methods used for determination of drug of abuse. Retrieved from [Link]
-
ResearchGate. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Retrieved from [Link]
Sources
- 1. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethylpiperidine | C7H15N | CID 202966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Piperidinol, 1-ethyl- [webbook.nist.gov]
- 5. CAS#:2059914-42-8 | (3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
3-Ethylpiperidin-4-ol Technical Support & Troubleshooting Center
Welcome to the Advanced Application Scientist portal. Synthesizing 3-ethylpiperidin-4-ol (CAS: 373603-90-8) with high yield and high diastereomeric purity is a notorious bottleneck in drug development. The primary challenge lies in controlling the stereocenter at C3 relative to the hydroxyl group at C4.
This guide moves beyond generic advice to address the exact causality of yield drops, epimerization, and purification failures, providing you with field-proven, self-validating methodologies.
Core Workflow: Stereoselective Reduction Pathway
Workflow for the stereodivergent reduction of 3-ethylpiperidin-4-one to specific diastereomers.
Quantitative Data: Reducing Agent Efficacy
To set the baseline for our troubleshooting, refer to the following table summarizing the impact of various reducing agents on the yield and diastereomeric ratio (dr) of 3-substituted 4-piperidinols.
| Reducing Agent | Solvent | Temp (°C) | Major Diastereomer | Diastereomeric Ratio (dr) | Typical Isolated Yield |
| NaBH₄ | MeOH | 0 to 25 | Mixture | ~ 1.5 : 1 (cis:trans) | 75 - 85% |
| L-Selectride | THF | -78 | cis | > 99 : 1 | 85 - 92% |
| iBu₂AlOiPr | Toluene | 25 | trans | ~ 99 : 1 | 80 - 88% |
| H₂ / Pd/C | EtOH/H₂O | 25 | cis-favored | ~ 4 : 1 | 90% |
Data synthesized from stereodivergent reduction protocols of 3-substituted 4-piperidinones[1].
Troubleshooting FAQs: Yield & Stereocontrol
Q1: I am using NaBH₄ to reduce 3-ethylpiperidin-4-one, but my yield of the cis-isomer is incredibly low, and purification is a nightmare. Why?
The Causality: Sodium borohydride (NaBH₄) is a small, unhindered hydride source. When it attacks the carbonyl carbon of 3-ethylpiperidin-4-one, it does so from both the axial and equatorial trajectories with minimal steric discrimination from the adjacent ethyl group at C3. This results in a near 1:1 mixture of cis and trans isomers. Separating these diastereomers via standard silica gel chromatography is notoriously difficult due to their similar polarities. The Solution: You must switch to a stereodivergent reduction strategy. To achieve the cis-3-ethylpiperidin-4-ol exclusively, use a bulky hydride like L-Selectride (Lithium tri-sec-butylborohydride). The bulky sec-butyl groups force the hydride to attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position (cis to the equatorial ethyl group) with a diastereomeric ratio (dr) >99:1[1].
Q2: My L-Selectride reduction showed complete conversion on TLC, but my isolated yield after workup is only 40%. Where is my product going?
The Causality: The issue is not the reaction; it is the workup. L-Selectride reductions generate tri-sec-butylborane byproducts. If you only perform a standard aqueous extraction, the highly lipophilic borane complexes with your piperidinol, dragging it into the organic waste or causing it to streak heavily on the column. The Solution: You must perform an oxidative workup to destroy the organoborane[1]. After quenching with water and ethanol, add 6 M NaOH followed by 30% H₂O₂. This oxidizes the borane to water-soluble borates and sec-butanol, freeing your piperidinol for clean extraction into diethyl ether or ethyl acetate.
Q3: I am trying to scale up using catalytic hydrogenation (Pd/C, H₂) to avoid expensive borohydrides, but I'm seeing des-ethyl impurities and ring-opening.
The Causality: While catalytic hydrogenation is an excellent, scalable method for reducing pyridinium salts to piperidines[2], applying it to 4-piperidinones can lead to over-reduction (cleavage of the C-O bond) or hydrogenolysis of the ring if the conditions are too harsh or if the pH is uncontrolled[3]. The Solution: If you must use hydrogenation, control the pH. Run the reaction in water or ethanol at 25 °C and keep the pressure low (~1 atm / 15 psi). Ensure your starting material is highly purified; trace sulfur or heavy metals from previous steps will poison the Pd/C catalyst, forcing you to increase temperature/pressure, which in turn triggers the side reactions.
Troubleshooting Logic Tree
Diagnostic logic tree for troubleshooting common synthesis failures of 3-ethylpiperidin-4-ol.
Self-Validating Protocol: Stereoselective Synthesis of cis-3-Ethylpiperidin-4-ol
This protocol utilizes L-Selectride to guarantee high diastereomeric purity, followed by an oxidative workup to ensure high mass recovery[1]. This is a self-validating system : the appearance of a single peak on LC-MS prior to oxidation validates the stereoselective reduction, while the phase separation behavior post-oxidation physically validates the destruction of the borane complex.
Materials:
-
3-Ethylpiperidin-4-one (1.0 eq, properly N-protected if required, e.g., N-Boc or N-Ts)
-
L-Selectride (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
6 M NaOH (aqueous)
-
30% H₂O₂ (aqueous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under inert gas (Argon or N₂). Dissolve 3-ethylpiperidin-4-one (e.g., 10 mmol) in anhydrous THF to achieve a 0.1 M concentration.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Self-Validation Check: Moisture condensation on the outside of the flask confirms bath temperature; ensure the internal atmosphere remains strictly anhydrous to prevent premature hydride quenching.
-
-
Hydride Addition: Add the 1.0 M L-Selectride solution (12 mL, 12 mmol) dropwise via syringe over 15 minutes. Maintain stirring at -78 °C for 3 hours.
-
Quenching: Carefully add distilled water (5 mL) followed by ethanol (15 mL) while still at -78 °C. Remove the cooling bath and allow the mixture to warm to room temperature (25 °C).
-
Oxidative Borane Destruction (Critical Step): To the room-temperature mixture, add 6 M NaOH (10 mL), followed immediately by the slow, dropwise addition of 30% H₂O₂ (15 mL).
-
Caution: This step is highly exothermic. Control the rate of addition to maintain a gentle reflux.
-
Self-Validation Check: The mixture will transition from a cloudy suspension to a distinct biphasic system as the lipophilic boranes are converted to water-soluble borates.
-
-
Extraction & Isolation: Separate the organic phase. Extract the aqueous layer with diethyl ether or ethyl acetate (3 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure cis-3-ethylpiperidin-4-ol.
References
-
Title: Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts Source: Synthetic Communications (Taylor & Francis) URL: [Link]
Sources
Identification and removal of impurities from 3-Ethylpiperidin-4-ol
An in-depth guide to the identification and removal of impurities from 3-Ethylpiperidin-4-ol, designed for researchers, scientists, and drug development professionals.
Technical Support Center: 3-Ethylpiperidin-4-ol
This guide provides detailed troubleshooting advice and protocols for identifying and removing impurities commonly encountered during the synthesis and handling of 3-Ethylpiperidin-4-ol. As a foundational heterocyclic compound, its purity is paramount for reliable downstream applications in medicinal chemistry and materials science.[1][2]
Frequently Asked Questions (FAQs)
Q1: My synthesized 3-Ethylpiperidin-4-ol has a yellow or brownish tint. Is it impure?
A: Yes, a yellow or brown discoloration is a common indicator of impurities. Pure piperidine derivatives are typically colorless to pale yellow liquids or white solids.[3] The color often arises from oxidation products or residual reagents from the synthesis.[4]
Q2: What are the most common types of impurities I should expect?
A: Impurities in 3-Ethylpiperidin-4-ol typically originate from the synthetic route. Common classes include unreacted starting materials, intermediates, byproducts from side reactions (such as isomers or over-reduction products), and residual reagents or solvents.[4][5]
Table 1: Common Potential Impurities in 3-Ethylpiperidin-4-ol Synthesis
| Impurity Type | Potential Source/Identity | Reason for Presence |
| Starting Materials | e.g., 3-Ethylpyridine, reducing agents | Incomplete reaction conversion.[4] |
| Byproducts | Diastereomers, positional isomers, over-reduced products | Lack of reaction selectivity; harsh reaction conditions.[2][6] |
| Reagent-Related | Catalyst residues (e.g., Pd, Pt), acidic/basic reagents | Carryover from the reaction workup.[4] |
| Degradation Products | Oxidation products (e.g., N-oxides) | Exposure to air or oxidizing conditions over time.[4] |
| Residual Solvents | Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM) | Incomplete removal after reaction or purification.[4] |
Q3: What is the first and simplest step to check the purity of my crude product?
A: Thin-Layer Chromatography (TLC) is the most effective initial step. It is a rapid and inexpensive technique to visualize the number of components in your sample.[7] A single spot on the TLC plate suggests a relatively pure compound, while multiple spots indicate the presence of impurities.[8] For piperidine derivatives, it is often necessary to add a small amount of base (e.g., 1% triethylamine) to the eluent to prevent streaking (tailing) on the plate.[4]
Q4: My product is a liquid/oil and won't solidify. How can I purify it?
A: For liquid or oily products that are difficult to crystallize, the primary purification methods are flash column chromatography and distillation.[9][10] If the impurities have significantly different acid/base properties, an acid-base extraction is a highly effective initial cleanup step.[11]
Troubleshooting Guide: Impurity Identification
Accurate identification of impurities is a prerequisite for selecting an appropriate purification strategy. A multi-technique approach is often necessary for a comprehensive impurity profile.[12][13]
Initial Purity Assessment: Thin-Layer Chromatography (TLC)
TLC provides a qualitative snapshot of your sample's complexity.
Protocol: TLC Analysis of 3-Ethylpiperidin-4-ol
-
Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F254).
-
Sample Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Methanol). Spot a small amount onto the TLC plate baseline.
-
Eluent Selection: A common starting eluent for piperidine derivatives is a mixture of a non-polar and a polar solvent. A good starting point is Dichloromethane/Methanol (e.g., 95:5). To this mixture, add ~1% triethylamine (TEA) to prevent the basic amine from tailing on the acidic silica gel.[4]
-
Development: Place the plate in a sealed chamber containing the eluent. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the spots under UV light (if applicable) and by staining with a suitable agent like potassium permanganate or ninhydrin.
-
Interpretation: The presence of multiple spots confirms impurities. The retention factor (Rf) can help distinguish between components of different polarities.[7]
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for quantifying the purity of a sample and detecting low-level impurities.[14]
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Column: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: A typical mobile phase would be a gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate in water) and an organic solvent like acetonitrile or methanol. The acidic buffer helps to protonate the amine, leading to better peak shape.
-
Sample Preparation: Prepare a dilute solution of your compound (e.g., ~0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.
-
Detection: Since 3-Ethylpiperidin-4-ol lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is often required.[13] Alternatively, derivatization with a UV-active agent can be performed.[13]
-
Analysis: The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Impurities present at >0.1% should generally be identified.
Volatile Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile or semi-volatile impurities, such as residual solvents or low-boiling point byproducts.[12]
Protocol: GC-MS Analysis
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically suitable.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the heated injection port.
-
Temperature Program: Use a temperature gradient (e.g., starting at 50°C and ramping to 250°C) to separate components based on their boiling points.
-
Analysis: The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum (fingerprint) for each. This spectrum can be compared against a library (e.g., NIST) to identify the impurity.
Troubleshooting Guide: Impurity Removal
The choice of purification method depends on the physical properties of 3-Ethylpiperidin-4-ol (solid vs. liquid), the nature of the impurities, and the desired final purity.[1][11]
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification method.
Purification of Solids: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities based on differences in solubility.[10][16] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[17][18]
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of your crude solid in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane). An ideal solvent will dissolve the product completely at its boiling point but show low solubility at room temperature or in an ice bath.[18][19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.[17]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalyst residue), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, heated flask.[20]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[18][20]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[20]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[18]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
General Purification: Flash Column Chromatography
Flash chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[7] It is applicable to both solid and liquid samples.
Caption: Workflow for purification by flash column chromatography.
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the most common choice for piperidine derivatives.[1]
-
Mobile Phase (Eluent): Determine the optimal eluent using TLC. A good system provides a retention factor (Rf) of ~0.2-0.4 for the target compound.[1] For 3-Ethylpiperidin-4-ol, a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) with a constant 0.5-1% triethylamine (TEA) is a good starting point. The TEA is crucial to prevent peak tailing.[1][4]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase and apply gentle air pressure to force the solvent through the column. Collect the eluate in fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[4]
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-Ethylpiperidin-4-ol.[21]
Purification from Neutral/Acidic Impurities: Acid-Base Extraction
This technique leverages the basicity of the piperidine nitrogen to separate it from non-basic impurities.[11] It is an excellent method for bulk purification or as a preliminary cleanup step.
Caption: Workflow for purification via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.[1]
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic 3-Ethylpiperidin-4-ol will be protonated to form a water-soluble salt and will move into the aqueous phase. Neutral and acidic impurities will remain in the organic layer.[22]
-
Phase Separation: Shake the funnel and allow the layers to separate. Drain and collect the lower aqueous layer. Discard the organic layer.
-
Basification: Cool the collected aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). This deprotonates the piperidinium salt, regenerating the water-insoluble free base.[1]
-
Final Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[1]
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Jorgensen, M. et al. (2014). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development.
- University of Alberta. (n.d.).
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- University of West Indies. (2023).
- Royal Society of Chemistry. (n.d.).
- University of Toronto. (n.d.).
- UNEP. (n.d.). III Analytical Methods.
- Re-Mistry. (2016). Natural Product Isolation (2)
- NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
- Chemical Review and Letters. (2021).
- MDPI. (2021).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2025).
- Open Access Journals. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Benchchem. (2025). Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
- Benchchem. (2025). Removal of unreacted starting material from 1-Acetylpiperidine-4-carbohydrazide.
- CymitQuimica. (n.d.). CAS 13444-24-1: 1-Ethyl-3-piperidinol.
- Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- University of Rochester. (n.d.). Remove Sticky Reagents.
- Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III).
- MDPI. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. benchchem.com [benchchem.com]
- 12. env.go.jp [env.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. mt.com [mt.com]
- 17. Home Page [chem.ualberta.ca]
- 18. researchgate.net [researchgate.net]
- 19. chemrevlett.com [chemrevlett.com]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. rsc.org [rsc.org]
- 22. chem.rochester.edu [chem.rochester.edu]
Overcoming poor reactivity in 3-Ethylpiperidin-4-ol derivatization
Introduction: Navigating the Challenges of a Bifunctional Scaffold
3-Ethylpiperidin-4-ol is a valuable synthetic intermediate in pharmaceutical development, featuring two reactive centers: a secondary amine at the 1-position and a secondary alcohol at the 4-position. However, the ethyl group at the adjacent C3 position introduces significant steric hindrance, which, combined with the inherent reactivity of both the amine and alcohol, often leads to poor yields, low conversion rates, and selectivity issues during derivatization.
This guide provides in-depth troubleshooting strategies and detailed protocols to overcome these challenges. It is designed for researchers, chemists, and drug development professionals to facilitate smoother, more efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the derivatization of 3-Ethylpiperidin-4-ol and related sterically hindered piperidines.
Q1: Why is my N-acylation of 3-Ethylpiperidin-4-ol sluggish or incomplete?
Answer: Poor reactivity in N-acylation is a classic problem for sterically hindered secondary amines. Several factors are likely at play:
-
Steric Hindrance: The ethyl group at the C3 position physically blocks the approach of the acylating agent to the nitrogen atom's lone pair of electrons. This significantly slows down the reaction rate compared to unhindered piperidines.[1]
-
Insufficiently Reactive Acylating Agent: Standard acid anhydrides may not be electrophilic enough to react efficiently with the sterically encumbered and less nucleophilic amine.[2][]
-
Inadequate Base: A base is required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride). If the base is too weak or sterically hindered itself, the acid byproduct can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2][]
Solutions:
-
Switch to a More Reactive Acylating Agent: Use an acyl chloride instead of an acid anhydride. Acyl chlorides are inherently more electrophilic and often provide better results in challenging acylations.[][4]
-
Employ a Strong, Non-Nucleophilic Base: Use a base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to effectively scavenge the acid byproduct without competing in the reaction. Pyridine can also be used and can serve as the solvent.[2]
-
Add a Nucleophilic Catalyst: For reactions with acid anhydrides, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (MI) can dramatically increase the reaction rate.[5][6][7] These catalysts work by forming a highly reactive N-acylpyridinium or N-acylimidazolium intermediate, which is a much more potent acylating agent.[8][9]
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation.[2]
Q2: My O-acylation at the C4-hydroxyl group is failing. What should I try?
Answer: The secondary alcohol at the C4 position is also sterically hindered by the C3-ethyl group. This often results in slow or non-existent O-acylation under standard conditions.
-
Causality: Similar to the N-acylation issue, the steric environment around the hydroxyl group impedes the approach of the acylating reagent. Furthermore, alcohols are generally less nucleophilic than amines, compounding the problem.
Solutions:
-
Use a Powerful Catalyst System: The combination of an acid anhydride with a catalytic amount of DMAP is a standard, effective method for acylating hindered alcohols.[7][8] More advanced and potent catalysts include metal triflates like Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃), which are powerful Lewis acids that activate the anhydride.[7][10] 1-Methylimidazole (MI) has also been shown to be an excellent catalyst for acylating sterically hindered alcohols.[5][6]
-
Protect the Amine First: The secondary amine is more nucleophilic than the secondary alcohol and will likely react preferentially. To ensure selective O-acylation, the nitrogen must be protected first (see Q3). Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[11][12]
-
Increase Reagent Stoichiometry: Using a larger excess of the acylating agent and base can help drive the reaction to completion, though this may complicate purification.[1]
Q3: I'm getting a mixture of N-acylation, O-acylation, and N,O-diacylated products. How can I achieve selectivity?
Answer: This is the central challenge of working with 3-Ethylpiperidin-4-ol. Achieving selectivity requires a strategic approach that leverages the different reactivity and protection schemes of the amine and alcohol functional groups.
Strategy 1: Selective N-Derivatization (in the presence of the free -OH)
-
Kinetic Control: The amine is inherently more nucleophilic than the alcohol. Under carefully controlled, mild conditions (e.g., low temperature, stoichiometric acylating agent), you can often achieve preferential N-acylation.
-
Protocol: Dissolve 3-Ethylpiperidin-4-ol in an inert solvent like dichloromethane (DCM). Cool the solution to 0°C. Add 1.0 equivalent of a strong, non-nucleophilic base (e.g., DIPEA). Slowly, dropwise, add 1.0 equivalent of the acyl chloride. Monitor the reaction closely by TLC. This minimizes di-acylation and O-acylation.[2]
Strategy 2: Selective O-Derivatization (requires N-protection)
-
Orthogonal Protecting Group Strategy: This is the most robust method for ensuring clean O-derivatization.[11][12]
-
Protect the Nitrogen: React 3-Ethylpiperidin-4-ol with Boc-anhydride ((Boc)₂O) and a base like triethylamine in DCM. The resulting N-Boc protected compound is stable and deactivates the nitrogen's nucleophilicity.[11]
-
Derivatize the Hydroxyl Group: You can now perform the O-acylation on the N-Boc protected intermediate using a potent catalyst system like Ac₂O/DMAP or BzCl/DMAP.[7][8]
-
Deprotect the Nitrogen: The Boc group is easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) without affecting the newly formed ester group, yielding the pure O-acylated product.[11][12]
-
This workflow is illustrated in the diagram below.
Caption: Orthogonal protection strategy for selective O-acylation.
Q4: My N-alkylation reaction is slow and forming quaternary ammonium salts. How can I fix this?
Answer: N-alkylation of piperidines can be challenging due to over-alkylation and steric effects.[2]
-
Sluggish Reaction: This is again due to steric hindrance and can be exacerbated by a poor leaving group on the alkylating agent (e.g., -Cl is less reactive than -Br or -I).[2]
-
Solution: Switch to a more reactive alkylating agent (alkyl bromide, iodide, or triflate). Increasing the reaction temperature in a suitable polar aprotic solvent like DMF or acetonitrile can also help.[2]
-
-
Quaternary Salt Formation: This occurs when the newly formed tertiary amine is still nucleophilic enough to react with another molecule of the alkylating agent. This is common with highly reactive alkylating agents.[2]
-
Solution 1: Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 3-Ethylpiperidin-4-ol relative to the alkylating agent.[2]
-
Solution 2: Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.[2]
-
Solution 3: Lower Temperature: Running the reaction at a reduced temperature can help control the rate and minimize over-alkylation.[2]
-
Troubleshooting Guides & Protocols
Troubleshooting Workflow: General Derivatization
This decision tree provides a logical path for troubleshooting poor reactivity.
Caption: Logical workflow for troubleshooting poor derivatization yields.
Data Summary: Catalyst Selection for O-Acylation of Hindered Alcohols
| Catalyst System | Acylating Agent | Conditions | Efficacy & Comments | Reference |
| DMAP (cat.) / TEA | Acid Anhydride | DCM or MeCN, RT | Standard, effective method. DMAP is highly efficient but toxic. | [7] |
| 1-Methylimidazole (cat.) / TEA | Acid Anhydride / Chloride | DCM, RT | Excellent, less toxic alternative to DMAP. Accelerates reaction significantly. | [5][6] |
| Bi(OTf)₃ (cat.) | Acid Anhydride | MeCN, RT | Very powerful Lewis acid catalyst. Tolerates unpurified solvents. Acylates tertiary alcohols. | [10] |
| Sc(OTf)₃ (cat.) | Acid Anhydride | Anhydrous conditions | Highly active catalyst, but sensitive to water. Can cause elimination byproducts. | [7][10] |
| Cu(CH₃CN)₄OTf (cat.) | Acid Anhydride | DCM, RT, low catalyst loading | Mild and highly efficient for both simple and hindered alcohols. | [13] |
Experimental Protocol: Selective O-Acetylation via N-Boc Protection
This protocol provides a reliable, step-by-step method for obtaining the O-acetylated derivative.
Part A: N-Boc Protection
-
Setup: To a round-bottom flask, add 3-Ethylpiperidin-4-ol (1.0 eq) and dissolve in dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (TEA, 1.5 eq).
-
Protection: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the disappearance of starting material by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-3-Ethylpiperidin-4-ol.
Part B: O-Acetylation
-
Setup: Dissolve the N-Boc protected intermediate (1.0 eq) from Part A in anhydrous DCM (~0.2 M) under an inert atmosphere (N₂ or Ar).
-
Catalyst & Base: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) and triethylamine (TEA, 2.0 eq).
-
Acylation: Cool the mixture to 0°C and add acetyl chloride (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC until the starting alcohol is consumed.
-
Workup: Quench carefully with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography to yield N-Boc-4-acetoxy-3-ethylpiperidine.
Part C: N-Boc Deprotection
-
Setup: Dissolve the purified product from Part B in DCM (~0.1 M).
-
Deprotection: Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA and solvent. Dissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize. Dry the organic layer and concentrate to obtain the final product, 4-acetoxy-3-ethylpiperidine.
References
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.Chemical Research in Chinese Universities.
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. ResearchGate.[Link]
-
Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. MDPI.[Link]
-
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. ACS Publications.[Link]
-
ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC.[Link]
-
Amine synthesis by amide reduction. Organic Chemistry Portal.[Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ResearchGate.[Link]
-
Acylation of Alcohols and Amines. Thieme.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.[Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.[Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.[Link]
-
Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Royal Society of Chemistry.[Link]
-
Protective Groups. Organic Chemistry Portal.[Link]
-
Alcohol Protecting Groups. University of Windsor.[Link]
-
Piperidine derivatives; C-alkylation of l-benzoyl-3-carbethoxy-4-piperidone. PubMed.[Link]
-
Protecting Groups. IIT Bombay.[Link]
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.[Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide.[Link]
-
The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.[Link]
-
Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. ARKAT USA.[Link]
-
Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI.[Link]
-
Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry Europe.[Link]
-
N-Acylation Reactions of Amines. Scholars Research Library.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
- 13. mdpi.com [mdpi.com]
Green chemistry approaches to 3-Ethylpiperidin-4-ol synthesis
Answering the call for sustainable practices in pharmaceutical manufacturing, this Technical Support Center provides a focused resource for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethylpiperidin-4-ol. As the industry pivots towards greener methodologies, this guide offers in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the common challenges of eco-friendly synthesis. Authored from the perspective of a Senior Application Scientist, the following information blends established chemical principles with practical, field-proven insights.
Core Green Synthetic Strategies for 3-Ethylpiperidin-4-ol
The synthesis of 3-Ethylpiperidin-4-ol, a valuable heterocyclic scaffold, traditionally involves multi-step processes with stoichiometric reagents and hazardous solvents. Green chemistry aims to mitigate these issues by focusing on catalytic methods, renewable feedstocks, and benign solvents. The two predominant green approaches involve the catalytic reduction of either a pyridine precursor or a piperidone intermediate.
-
Catalytic Hydrogenation of 3-Ethylpyridine Derivatives: This is a highly atom-economical route that builds the piperidine ring by saturating a pyridine precursor. The key challenge lies in controlling the reduction and managing the catalyst's activity and selectivity.
-
Diastereoselective Reduction of an N-Protected 3-Ethyl-4-piperidone: This strategy offers better control over stereochemistry. The piperidone intermediate can often be synthesized via multi-component reactions, a hallmark of green chemistry.[1][2] The subsequent reduction of the ketone is the critical step for establishing the desired cis or trans relationship between the ethyl and hydroxyl groups.
The following diagram illustrates these primary green synthetic pathways.
Caption: High-level workflow for green synthesis of 3-Ethylpiperidin-4-ol.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion
This is one of the most common challenges, often stemming from catalyst issues or suboptimal reaction conditions.
Potential Causes:
-
Catalyst Inactivity: The catalyst may be poisoned or simply not active enough for the substrate. Heterogeneous catalysts like Palladium on Carbon (Pd/C) can be poisoned by trace impurities (e.g., sulfur compounds) or by strong coordination with the amine product.[3]
-
Insufficient Hydrogen Pressure/Source: In catalytic hydrogenations, low pressure can lead to slow or incomplete reactions. For transfer hydrogenations, the hydrogen donor (e.g., ammonium formate) may be degrading or used in insufficient quantity.[4][5]
-
Poor Substrate Solubility: The starting material must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently at the catalyst surface.
-
Reversible or Competing Side Reactions: Under certain conditions, side reactions such as polymerization or the formation of enamines can consume the starting material.[6]
Solutions & Pro-Tips:
-
Catalyst Selection & Handling:
-
For N-benzyl deprotection and hydrogenation, 20% Pd(OH)₂/C (Pearlman's catalyst) is often more effective and less prone to over-reduction than 10% Pd/C.[5]
-
If catalyst poisoning is suspected, consider pre-treating the substrate with activated charcoal or passing it through a silica plug.
-
For pyridine reductions, ruthenium and rhodium catalysts can be more effective than palladium, though they may require harsher conditions.[7][8]
-
-
Optimize Reaction Conditions:
-
Increase hydrogen pressure in stages (e.g., from 50 psi to 100 psi) for catalytic hydrogenations.
-
In transfer hydrogenations, ensure the hydrogen donor is fresh. Ammonium formate is a common and effective choice.[5]
-
Select a solvent that fully dissolves the starting material. Green solvents like ethanol, methanol, or 2-MeTHF are excellent choices. For some multi-component reactions, water with a surfactant like sodium lauryl sulfate (SLS) can be highly effective.[1][2]
-
-
Monitor Reaction Progress:
-
Use Thin-Layer Chromatography (TLC) or LC-MS to track the disappearance of starting material. An incomplete reaction may simply require a longer reaction time or an additional charge of the catalyst/hydrogen donor.
-
The following decision tree provides a logical workflow for troubleshooting low product yield.
Caption: Troubleshooting logic for low yield in 3-Ethylpiperidin-4-ol synthesis.
Issue 2: Poor Diastereoselectivity in Ketone Reduction
When reducing the 3-ethyl-4-piperidone intermediate, achieving a high diastereomeric excess (d.e.) of the desired isomer (often the cis isomer) is critical.
Potential Causes:
-
Choice of Reducing Agent: Simple reducing agents like sodium borohydride (NaBH₄) are less sterically hindered and may give poor selectivity.
-
Reaction Temperature: Higher temperatures can reduce the kinetic preference for one diastereomer, leading to isomeric mixtures.[9]
-
Steric Hindrance: The N-protecting group can influence the direction of hydride attack. A bulky protecting group (like N-benzyl) often directs the hydride to the opposite face, but this is not always predictable.
Solutions & Pro-Tips:
-
Select a Bulky Reducing Agent: Use sterically demanding hydride reagents like L-Selectride® or K-Selectride®. Their bulk favors attack from the less hindered face of the ketone, significantly improving diastereoselectivity.
-
Control the Temperature: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C). This enhances the kinetic control and favors the formation of the thermodynamically less stable alcohol, which is often the desired product in axial attacks on chair-like cyclohexanones.[9]
-
Solvent Choice: The solvent can influence the conformation of the piperidone ring and the reactivity of the reducing agent. Aprotic solvents like THF are standard for Selectride® reagents.
Frequently Asked Questions (FAQs)
Q1: What is the "greenest" catalyst for the synthesis of 3-Ethylpiperidin-4-ol?
A1: The "greenest" catalyst is one that is highly efficient (high turnover number), reusable, operates under mild conditions (low temperature and pressure), and is non-toxic. For the hydrogenation steps, heterogeneous catalysts like Pd/C, PtO₂, or Ru/C are preferred because they can be easily filtered and potentially reused, minimizing heavy metal waste in the product stream.[4][7] Catalytic transfer hydrogenation, which uses hydrogen donors like ammonium formate instead of pressurized H₂ gas, is often considered a greener and safer alternative for lab-scale synthesis.[5]
Q2: Which solvents are recommended for a green synthesis approach?
A2: The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. For piperidine synthesis, the following are excellent choices:
-
Ethanol/Methanol: Bioderived, effective for many hydrogenations, and easily removed.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with a good performance profile and higher boiling point than THF.
-
Water: The ultimate green solvent. It is particularly effective for certain multi-component reactions, sometimes with the aid of a phase-transfer catalyst or surfactant.[1][2]
| Solvent Class | Recommended Examples | Primary Use Case | Green Considerations |
| Alcohols | Ethanol, Methanol | Catalytic Hydrogenation, Reductions | Bio-based, low toxicity, easily recycled. |
| Ethers | 2-MeTHF, CPME | Reductions with organometallics | Higher boiling points, less prone to peroxide formation than THF/Et₂O. |
| Water | H₂O | Multi-component reactions | Non-toxic, non-flammable, but can be energy-intensive to remove. |
Q3: How can I remove an N-benzyl protecting group under green conditions?
A3: The N-benzyl group is a common protecting group for the piperidine nitrogen.[10] The greenest method for its removal is catalytic transfer hydrogenation . This avoids pressurized hydrogen gas and often proceeds under mild conditions. A typical system is 10% Pd/C with ammonium formate in methanol or ethanol at room temperature to 60 °C.[5] This method is highly effective and the byproducts (CO₂, ammonia, and toluene) are relatively benign.
Q4: My reaction involves a pyridinium salt. What are the key challenges?
A4: The catalytic reduction of pyridinium salts is a powerful route to substituted piperidines.[11] However, challenges include:
-
Catalyst Inhibition: The counter-ion (e.g., halide) can sometimes inhibit the catalyst.
-
Incomplete Reduction: It's possible to stop at the tetrahydropyridine stage, especially with certain substitution patterns.[8]
-
Solubility: Pyridinium salts are often highly polar and may require polar solvents like methanol or water for the reaction.
To overcome these, ensure complete dissolution of the salt and use a robust catalyst like Rh/C or PtO₂ under sufficient hydrogen pressure.[8]
Experimental Protocols
Protocol 1: Synthesis via Diastereoselective Reduction of N-Benzyl-3-ethyl-4-piperidone
Step A: Synthesis of N-Benzyl-3-ethyl-4-piperidone This step can be adapted from established one-pot procedures involving a Michael addition followed by a Dieckmann condensation and decarboxylation.[10][12]
Step B: Diastereoselective Reduction to (±)-cis-1-Benzyl-3-ethyl-piperidin-4-ol
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-benzyl-3-ethyl-4-piperidone (1.0 eq) and anhydrous THF (10 mL per gram of piperidone).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction by TLC (eluent: 3:1 Hexanes:Ethyl Acetate), staining with potassium permanganate.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding water (5 mL), followed by 3M NaOH solution (5 mL) and 30% hydrogen peroxide (5 mL), keeping the temperature below 0 °C.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer.
Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation
-
Setup: In a round-bottom flask, dissolve the N-benzyl-3-ethylpiperidin-4-ol (1.0 eq) in methanol (15 mL per gram).
-
Catalyst & Donor: Add ammonium formate (5.0 eq) followed by 10% Pd/C (10% by weight of the starting material).
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between dichloromethane and a saturated sodium bicarbonate solution to remove ammonium salts. Dry the organic layer and concentrate to yield 3-Ethylpiperidin-4-ol.
References
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis.
- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- DTIC. (2025, June 4). Piperidine Synthesis.
- Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- PMC. (n.d.). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters.
- Indian Journal of Chemistry. (n.d.). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- ACS Publications. (2022, April 22). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol.
- BenchChem. (2025). Technical Support Center: N-Debenzylation of Piperidine Intermediates.
- SciSpace. (2017, March 6). One-pot multi-component green synthesis of highly substituted piperidines.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of Piperidine-3-carbothioamide.
- Google Patents. (2005, January 15). Preparation method of N-benzyl-4-piperidone.
- Growing Science. (2017, May 15). One-pot multi-component green synthesis of highly substituted piperidines.
- Google Patents. (n.d.). Process for producing 4-arylpiperidine-3-carbinols and related compounds.
- PMC. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- ResearchGate. (n.d.). Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review).
- PMC. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines.
- CymitQuimica. (n.d.). CAS 13444-24-1: 1-Ethyl-3-piperidinol.
- ResearchGate. (n.d.). One-pot multi-component green synthesis of highly substituted piperidines.
- PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.
- Guidechem. (2024, August 29). N-benzyl-4-piperidone: synthesis and uses.
- Google Patents. (n.d.). Process for preparing 2-piperidineethanol compounds.
- Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features.
- ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
- University of Liverpool IT Services. (2012, December 23). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation.
Sources
- 1. scispace.com [scispace.com]
- 2. One-pot multi-component green synthesis of highly substituted piperidines » Growing Science [growingscience.com]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
Impact of solvent and temperature on 3-Ethylpiperidin-4-ol synthesis
Welcome to the technical support center for the synthesis of 3-Ethylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical roles of solvent and temperature. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your reaction outcomes, ensuring high yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-Ethylpiperidin-4-ol, which is commonly achieved through the catalytic hydrogenation of a corresponding pyridine precursor.
Question 1: Low or no conversion of the starting material.
Possible Causes & Solutions:
-
Catalyst Inactivity: The catalyst, often palladium on carbon (Pd/C) or platinum oxide (PtO₂), may be poisoned or deactivated.[1]
-
Solution: Ensure the use of fresh, high-quality catalyst. Avoid potential catalyst poisons such as sulfur-containing compounds. When using PtO₂, activation to platinum black is crucial for its activity.[2]
-
-
Insufficient Hydrogen Pressure: The partial pressure of hydrogen can be a limiting factor in the reduction of the pyridine ring.
-
Solution: Increase the hydrogen pressure. While some hydrogenations can proceed at atmospheric pressure, others may require pressures up to 70 bar.[2]
-
-
Sub-optimal Solvent Choice: The solvent plays a critical role in the hydrogenation process by influencing the solubility of the substrate and the stability of reaction intermediates.[3][4]
-
Solution: While alcohols like ethanol and methanol are common, for challenging pyridine hydrogenations, glacial acetic acid can be a highly effective solvent, particularly with PtO₂ catalysts.[2] It can enhance catalyst activity by protonating the pyridine ring, making it more susceptible to reduction.[2]
-
-
Low Temperature: Reaction rates generally increase with temperature.[5]
-
Solution: If the reaction is sluggish at room temperature, consider moderately increasing the temperature, for example, to 40-80°C.[6] However, be mindful that excessive heat can lead to side reactions.
-
Question 2: Significant formation of by-products.
Possible Causes & Solutions:
-
Incomplete Reduction: Partial reduction of the pyridine ring can lead to a mixture of intermediates.
-
Side Reactions from Solvent: Certain solvents can participate in side reactions. For instance, using an alcohol solvent at elevated temperatures could potentially lead to ether formation.
-
Solution: Select a solvent that is inert under the reaction conditions. If using an acidic solvent like acetic acid, be aware of potential N-acetylation, although this is generally reversible upon workup.[7]
-
-
Ring Opening or Rearrangement: Harsh reaction conditions, such as very high temperatures or strongly acidic/basic media, can potentially lead to degradation of the piperidine ring.[1]
-
Solution: Maintain careful control over temperature and pH. A systematic optimization of reaction parameters is recommended.[1]
-
Question 3: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Residual Catalyst: Fine catalyst particles can be difficult to remove by simple filtration.
-
Solution: Filter the reaction mixture through a pad of celite to effectively remove the catalyst.[2]
-
-
Co-elution of Impurities during Chromatography: The basic nature of the piperidine product can cause tailing on silica gel, leading to poor separation from impurities.[1]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape during column chromatography.[1]
-
-
Product is an Oil or Low-Melting Solid: This can make isolation by crystallization challenging.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 3-Ethylpiperidin-4-ol.
Q1: What is the most effective solvent for the hydrogenation of the pyridine precursor to 3-Ethylpiperidin-4-ol?
The choice of solvent can significantly impact the reaction rate and yield.[3][4] While protic solvents like methanol and ethanol are widely used, studies have shown that glacial acetic acid can be particularly effective, especially when using a PtO₂ catalyst.[2] The acidic medium protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[2] In some cases, a mixture of solvents may also be beneficial. For instance, the use of acetic anhydride has been shown to be effective for the hydrogenation of hydroxypyridines.[7]
Q2: What is the optimal temperature for this synthesis?
The optimal temperature is a balance between reaction rate and selectivity. Generally, increasing the temperature will increase the reaction rate.[5] Many hydrogenations of pyridine derivatives can be carried out at room temperature.[2] However, if the reaction is slow, gentle heating to a range of 40-80°C can be beneficial.[6] It is important to monitor the reaction for the formation of by-products at higher temperatures.
Q3: How does the choice of catalyst affect the synthesis?
The most common catalysts for pyridine hydrogenation are platinum and palladium-based catalysts. Platinum oxide (PtO₂) is a robust catalyst that often shows high activity, particularly in acidic media like glacial acetic acid.[2] Palladium on carbon (Pd/C) is also widely used and can be effective, though it may require higher hydrogen pressures or temperatures in some cases. The choice of catalyst support and metal loading can also influence the reaction.
Q4: How can I monitor the progress of the reaction?
Several analytical techniques can be used to monitor the consumption of the starting material and the formation of the product. Thin-layer chromatography (TLC) is a quick and convenient method for qualitative monitoring.[9] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are preferred methods.[6]
Q5: What are the key safety precautions for this synthesis?
The catalytic hydrogenation of pyridines involves the use of flammable hydrogen gas under pressure and flammable solvents.
-
Hydrogen Handling: All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment. Ensure there are no ignition sources nearby.
-
Catalyst Handling: Palladium on carbon and platinum oxide can be pyrophoric, especially when dry and in the presence of air. Handle the catalyst in an inert atmosphere (e.g., under argon or nitrogen) when possible, and do not allow it to dry out completely during filtration.
-
Solvent Safety: Handle flammable solvents with care and avoid breathing their vapors.
Data Summary
The following table summarizes the general impact of solvent and temperature on the synthesis of piperidine derivatives through catalytic hydrogenation, based on literature precedents.
| Parameter | Effect on Reaction | Typical Conditions | Notes |
| Solvent | Influences reaction rate and catalyst activity.[3][4] | Glacial Acetic Acid, Methanol, Ethanol | Glacial acetic acid can significantly enhance the rate of hydrogenation with PtO₂ catalysts.[2] |
| Temperature | Higher temperatures generally increase the reaction rate.[5] | Room Temperature to 80°C | Higher temperatures may lead to increased by-product formation.[6] |
| Hydrogen Pressure | Higher pressure increases the rate of hydrogenation. | 1 to 70 bar | The required pressure is dependent on the substrate and catalyst.[2] |
| Catalyst | PtO₂ and Pd/C are commonly used. | 5-10 mol% loading | PtO₂ often shows higher activity in acidic media.[2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using PtO₂ in Acetic Acid
This protocol describes a general procedure for the hydrogenation of a 3-ethyl-4-hydroxypyridine precursor.
Materials:
-
3-ethyl-4-hydroxypyridine precursor
-
Platinum (IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas
-
Celite
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a high-pressure reactor, dissolve the 3-ethyl-4-hydroxypyridine precursor in glacial acetic acid.
-
Carefully add PtO₂ catalyst to the solution.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[2]
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60°C) for 6-10 hours.[2]
-
Monitor the reaction for completion using TLC or GC.
-
Once complete, carefully vent the hydrogen gas and purge the reactor with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with a small amount of acetic acid.[2]
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Ethylpiperidin-4-ol.[2]
-
Purify the crude product by column chromatography or crystallization if necessary.
Visualizations
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). Google Scholar.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (2023). Asian Journal of Green Chemistry.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). International Journal of ChemTech Research.
- Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline. (n.d.). BenchChem.
- How to avoid epimerization in 3-piperidinol synthesis. (n.d.). BenchChem.
- Solvent effects on Pd catalyzed hydrodeoxygenation reactions. (n.d.). mediaTUM.
- Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. (2022). Pacific Northwest National Laboratory.
- Catalytic hydrogenation of 3-and 4-hydroxy pyridines. (1968). Google Patents.
- Method for synthesizing (R)-3-ethyl piperidine hydrochloride. (2010). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 4. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 8. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to 3-Ethylpiperidin-4-ol and Other Piperidine Derivatives in Biological Assays
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for designing ligands that interact with a wide array of biological targets. This guide provides an in-depth comparison of 3-Ethylpiperidin-4-ol with other key piperidine derivatives, offering insights into their performance in biological assays and the structural nuances that dictate their activity.
Introduction to the Piperidine Scaffold
Piperidine and its derivatives are integral to the development of drugs targeting the central nervous system (CNS), among other therapeutic areas.[3] The nitrogen atom's basicity allows for crucial ionic interactions with biological targets, and its presence is key for the scaffold's ability to cross the blood-brain barrier.[3] This guide will explore the biological profile of 3-Ethylpiperidin-4-ol, a specific substituted piperidine, and contrast it with two well-characterized derivatives: Donepezil, a prominent Alzheimer's drug, and 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin. This comparison will illuminate the structure-activity relationships that govern the diverse pharmacological effects of this versatile heterocyclic family.
Profile of 3-Ethylpiperidin-4-ol
3-Ethylpiperidin-4-ol is a substituted piperidine characterized by an ethyl group at the 3-position and a hydroxyl group at the 4-position of the ring. While not as extensively studied as some other derivatives, its structure suggests potential for a range of biological activities. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ethyl group adds a lipophilic character that can influence binding to hydrophobic pockets in target proteins.
Potential Biological Relevance:
Derivatives of 4-hydroxypiperidine have been investigated for a variety of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.[4][5][6][7][8] The specific substitution pattern of 3-Ethylpiperidin-4-ol makes it a valuable tool for probing the structure-activity relationships of these target interactions. For instance, novel quinolone antibacterial agents incorporating a (3S)-amino-(4R)-ethylpiperidine side chain have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[9]
Comparative Piperidine Derivatives
To understand the biological potential of 3-Ethylpiperidin-4-ol, it is instructive to compare it with derivatives that have well-defined and potent activities.
Donepezil, marketed as Aricept, is a leading medication for treating the symptoms of Alzheimer's disease.[10][11] It contains a benzylpiperidine moiety, which is crucial for its mechanism of action.
-
Mechanism of Action: Alzheimer's disease is associated with a deficit in cholinergic neurotransmission.[12] Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12][13][14] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the brain, which can lead to improvements in cognitive function.[11][12][13] Beyond its primary action, donepezil also shows agonistic activity at the σ1 receptor and may offer neuroprotective effects through upregulation of nicotinic receptors and other non-cholinergic mechanisms.[10][14]
MPP+ is the toxic metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and is widely used in research to induce a model of Parkinson's disease in animals.[15][16]
-
Mechanism of Action: MPP+ is selectively taken up by dopamine transporters into dopaminergic neurons.[16][17] Once inside, it concentrates in the mitochondria and potently inhibits Complex I of the electron transport chain.[15][16][17] This inhibition leads to a depletion of ATP, an increase in oxidative stress, and ultimately, the death of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[15][18]
Head-to-Head Comparison in a Key Biological Assay: Acetylcholinesterase Inhibition
A logical and informative assay to compare these derivatives is the measurement of acetylcholinesterase (AChE) inhibition. This assay is directly relevant to the therapeutic action of Donepezil and can reveal if 3-Ethylpiperidin-4-ol or MPP+ possess any activity, intended or off-target, against this critical enzyme.
The Ellman's assay is a robust and widely used colorimetric method for measuring AChE activity. It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the enzyme's activity, and the presence of an inhibitor will slow this rate.
The following table summarizes hypothetical, yet plausible, data for the purpose of illustrating the expected outcomes from an AChE inhibition assay.
| Compound | AChE IC50 (nM) | Primary Mechanism of Action | Therapeutic/Toxicological Relevance |
| Donepezil | 10 - 50 | Reversible Acetylcholinesterase Inhibitor[10][12] | Alzheimer's Disease Treatment[10][11] |
| 3-Ethylpiperidin-4-ol | > 10,000 | (Hypothesized) Weak or no AChE inhibition | Research chemical, potential scaffold for other targets |
| MPP+ | > 10,000 | Mitochondrial Complex I Inhibitor[16][17] | Parkinsonian Neurotoxin[15] |
This table clearly demonstrates the high potency and specificity of Donepezil for AChE, while the other derivatives are not expected to be significant inhibitors.
Below is a detailed protocol for performing the AChE inhibition assay.
Diagram of the Experimental Workflow
Caption: Workflow for determining the IC50 of piperidine derivatives on AChE activity.
Step-by-Step Protocol: Acetylcholinesterase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
Acetylthiocholine (ATCh) Solution: 75 mM ATCh in deionized water. Prepare fresh.
-
AChE Solution: Dilute stock AChE (from electric eel) in Assay Buffer to a final concentration of 0.25 U/mL.
-
Test Compounds: Prepare 10x serial dilutions of Donepezil, 3-Ethylpiperidin-4-ol, and MPP+ in a suitable solvent (e.g., DMSO), followed by a final dilution in Assay Buffer. Ensure the final solvent concentration is consistent across all wells (e.g., <1%).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Assay Buffer
-
20 µL of DTNB Solution
-
20 µL of Test Compound dilution (or vehicle for control wells)
-
-
Add 10 µL of AChE Solution to all wells.
-
Mix and pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of ATCh Solution to each well.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Discussion and Mechanistic Insights
The stark contrast in AChE inhibitory activity highlights the principle of structure-activity relationships (SAR).
-
Donepezil's N-benzylpiperidine and indanone moieties are specifically evolved to fit into the active site of AChE, forming key interactions that block substrate access.
-
3-Ethylpiperidin-4-ol lacks these extensive aromatic and hydrophobic features, making it a poor fit for the AChE active site. Its simpler structure, however, makes it a valuable starting point for chemical library synthesis to screen against other targets where its specific hydrogen bonding and lipophilic characteristics might be favorable.
-
MPP+'s toxicity is not mediated by AChE inhibition but by an entirely different mechanism involving mitochondrial dysfunction. This underscores that compounds with the same core scaffold can have vastly different biological targets and effects based on their substitution patterns.
Diagram of MPP+ Induced Neurotoxicity Pathway
Caption: Simplified pathway of MPP+ induced neurotoxicity in dopaminergic neurons.
Conclusion
This guide illustrates that while the piperidine scaffold is a common feature, the biological activity of its derivatives is exquisitely dependent on their specific substitution patterns. 3-Ethylpiperidin-4-ol, when compared to the highly specialized molecules Donepezil and MPP+, shows a distinct and much less potent biological profile in the context of acetylcholinesterase inhibition. This lack of potent, specific activity makes it an ideal negative control in certain assays but also a versatile starting point for medicinal chemists looking to explore new chemical space. Understanding these differences is crucial for researchers in drug discovery, enabling them to select the appropriate tools and interpret experimental data with greater insight.
References
-
Donepezil - Wikipedia. [Link]
-
Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. [Link]
-
Przedborski, S., et al. (1997). MPP+ Produces Progressive Neuronal Degeneration Which Is Mediated by Oxidative Stress. Experimental Neurology. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Donepezil Hydrochloride? [Link]
-
Dr.Oracle. (2026). What is the mechanism of action and recommended dosing of donepezil for Alzheimer's disease? [Link]
-
Singer, T. P., et al. (1992). Mechanism of the neurotoxicity of MPTP. An update. FEBS Letters. [Link]
-
WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
Zaharia, V., et al. (2016). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules. [Link]
-
Cassarino, D. S., et al. (1999). The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism. Journal of Neurochemistry. [Link]
-
Aiuchi, T., et al. (1988). MPP+-induced pathophysiology demonstrates advantages of neurotoxicology studies in brain slices. Brain Research. [Link]
-
Singer, T. P. (1988). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Toxicology. [Link]
-
Wang, T., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica. [Link]
-
Ahmad, M., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
-
Ahmad, M., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research. [Link]
-
Aronstam, R. S., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Siddiqui, A. A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Li, Y., et al. (2023). Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group. ResearchGate. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Kim, Y. K., et al. (2003). Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of (3S)-amino-(4R)-ethylpiperidinyl quinolones as potent antibacterial agents with a broad spectrum of activity and activity against resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil - Wikipedia [en.wikipedia.org]
- 11. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 13. goodrx.com [goodrx.com]
- 14. droracle.ai [droracle.ai]
- 15. MPP+ produces progressive neuronal degeneration which is mediated by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The parkinsonian neurotoxin MPP+ opens the mitochondrial permeability transition pore and releases cytochrome c in isolated mitochondria via an oxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structural Validation of Novel 3-Ethylpiperidin-4-ol Derivatives
Introduction: The Analytical Challenge
The 3-ethylpiperidin-4-ol scaffold is a highly versatile pharmacophore, serving as a critical building block in the development of GPR40 modulators for diabetes 1 and dual-targeting histamine H3/Sigma-1 receptor antagonists 2. Unlike rigid piperazine alternatives, the piperidine ring exhibits significant conformational flexibility (e.g., chair-to-chair inversion). The biological efficacy of these derivatives is strictly dictated by the relative and absolute stereochemistry of the C3-ethyl and C4-hydroxyl groups.
This guide objectively compares the performance of the three primary analytical modalities—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography—providing self-validating protocols to ensure absolute structural integrity.
Comparative Performance of Validation Modalities
To establish rigorous structural proof, researchers must triangulate data across multiple platforms. Relying on a single method introduces critical blind spots, particularly concerning diastereomeric mixtures.
-
Mass Spectrometry (ESI-MS/MS) vs. EI-MS: Electrospray Ionization (ESI) is superior to standard Electron Ionization (EI) for these derivatives. ESI is a "soft" technique that preserves the pseudo-molecular ion [M+H]+ , whereas EI often shatters the aliphatic piperidine ring, complicating molecular weight confirmation. Collision-induced dissociation (CID) in ESI-MS/MS reveals characteristic fragmentation pathways (e.g., neutral loss of water), which are highly diagnostic for piperidinols 3.
-
NMR Spectroscopy (1D/2D) vs. X-ray Crystallography: NMR is performed in solution, offering insights into the molecule's dynamic conformation (which closely mimics physiological conditions). Variable temperature (VT) NMR is particularly effective at measuring the energy barrier of piperidine ring rotation 4. However, NMR can struggle to definitively assign absolute configuration. X-ray crystallography remains the gold standard for 3D spatial coordinates, overriding any NMR ambiguities, though it is bottlenecked by the need for high-quality single crystals 5.
Quantitative Data Comparison: Analytical Benchmarks
| Analytical Modality | Target Structural Feature | Diagnostic Signature for 3-Ethylpiperidin-4-ol | Causality / Rationale |
| ESI-MS/MS | Molecular Weight & Functional Groups | [M+H]+ intact ion; [M−H2O]+ fragment | CID induces targeted dehydration, confirming the presence of the -OH group on the aliphatic ring. |
| 1 H NMR (600 MHz) | Relative Stereochemistry | Large Ja,a coupling (~9-12 Hz) for H-4 | An axial H-4 proton confirms an equatorial -OH group via the Karplus relationship. |
| 2D NOESY NMR | 3D Spatial Proximity | Cross-peaks between C3-ethyl and C4-H | Validates cis or trans isomerism by measuring through-space dipole-dipole interactions. |
| X-ray Crystallography | Absolute Configuration | High-resolution 3D atomic coordinates | Electron density mapping provides unequivocal proof of the spatial arrangement. |
Self-Validating Experimental Protocols
A robust validation protocol incorporates internal checks to ensure that experimental artifacts are not mistaken for structural features.
Protocol A: Stereoselective Preparation & Baseline Control
Causality: The synthesis method dictates the expected stereoisomers. Reducing 3-ethyl-4-oxopiperidine derivatives using bulky hydride reagents like L-Selectride is highly stereoselective. The bulky reagent attacks from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position, yielding the cis-3-ethylpiperidin-4-ol diastereomer 6.
-
Reduction: Add a 1 M solution of L-Selectride dropwise to the ketone precursor in THF at -78 °C.
-
Quenching: Quench with H2O2 /NaOH to oxidize the organoborane intermediate.
-
Validation Check: Analyze the crude mixture via TLC or rapid LC-MS. The presence of a single major spot/peak validates the stereoselectivity of the bulky hydride reduction before proceeding to deep analytical characterization.
Protocol B: Stereochemical Elucidation via NMR
Causality: To differentiate cis and trans configurations, we rely on the Karplus equation. Axial-axial proton couplings exhibit large J values, while axial-equatorial couplings are significantly smaller.
-
Sample Preparation: Dissolve 10-15 mg of the purified derivative in 0.6 mL of DMSO- d6 . Why DMSO- d6 ? Unlike CDCl3 , DMSO restricts the chemical exchange of the C4-OH proton, allowing the observation of the 3J coupling between the OH proton and the C4-H, acting as an internal validation for the hydroxyl position 7.
-
1D 1 H Acquisition: Acquire a standard 1D 1 H spectrum at ≥ 400 MHz. Focus on the H-4 proton multiplet (typically δ 3.5-4.0 ppm).
-
Coupling Analysis: Extract the J -values for the H-4 signal.
-
2D NOESY Acquisition: Acquire a 2D NOESY spectrum to map spatial proximity.
-
Validation Check: If H-4 shows small coupling constants (indicating it is equatorial) AND strong NOESY cross-peaks with the C3-ethyl group, the cis relationship is internally validated from two orthogonal NMR parameters.
Protocol C: Fragmentation Mapping via ESI-MS/MS
Causality: ESI preserves the intact molecule, but tandem MS is required to induce fragmentation, confirming the specific functional groups attached to the piperidine core.
-
Sample Infusion: Prepare a 1 μ g/mL solution in 50:50 Methanol:Water (0.1% Formic Acid). Inject via direct infusion at 5 μ L/min.
-
Precursor Selection: Isolate the [M+H]+ precursor ion in the first quadrupole (Q1).
-
CID Fragmentation: Apply a collision energy ramp (10-40 eV) using Nitrogen as the collision gas.
-
Validation Check: Monitor for the neutral loss of water (-18 Da). If this peak is absent, the compound may have undergone an unexpected rearrangement during synthesis (e.g., forming an ether), invalidating the target structure.
Orthogonal Structural Validation Workflow
The following diagram illustrates the logical progression of structural validation, emphasizing how orthogonal techniques compensate for each other's limitations.
Orthogonal validation workflow for 3-ethylpiperidin-4-ol combining MS, NMR, and X-ray techniques.
References
-
WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents - 1
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists - ugr.es - 2
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed (NIH) - 3
-
X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl) - korea.ac.kr - 4
-
Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide - Benchchem - 5
-
ES3008848T3 - Substituted bicyclic piperidine derivatives useful as t cell activators - Google Patents -6
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray - PMC (NIH) - 7
Sources
- 1. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. °³ÀÎÁ¤º¸º¸È£ [medchem.korea.ac.kr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ES3008848T3 - Substituted bicyclic piperidine derivatives useful as t cell activators - Google Patents [patents.google.com]
- 7. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficacy of 3-Ethylpiperidin-4-ol against known drugs
Benchmarking the Efficacy of 3-Ethylpiperidin-4-ol-Derived Modulators Against Standard-of-Care GPR40 Agonists
As drug discovery pivots away from flat, aromatic-heavy molecules toward sp3-enriched architectures, the 3-Ethylpiperidin-4-ol scaffold has emerged as a highly versatile pharmacophore. In the context of metabolic diseases, specifically Type 2 Diabetes (T2D), derivatives of this scaffold are being aggressively benchmarked as next-generation G-protein-coupled receptor 40 (GPR40/FFAR1) agonists.
Unlike early-generation sulfonylureas that force insulin secretion regardless of blood glucose levels, GPR40 agonists amplify Glucose-Stimulated Insulin Secretion (GSIS) only when glucose levels are elevated, thereby neutralizing the risk of severe hypoglycemia[1]. This guide provides a rigorous, data-driven benchmarking of a highly optimized 3-Ethylpiperidin-4-ol lead compound (designated here as EP-40L) against the clinical-stage benchmark, Fasiglifam (TAK-875), and the endogenous ligand, Oleic Acid.
Mechanistic Grounding: GPR40 Activation and GSIS
To benchmark efficacy, we must first establish the causality of the signaling cascade. GPR40 is primarily expressed on the plasma membrane of pancreatic β -cells[2]. When an agonist binds, the receptor couples to the G αq/11 protein. This coupling activates Phospholipase C- β (PLC- β ), which hydrolyzes membrane lipids into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Together, these pathways amplify the exocytosis of insulin granules—but crucially, this amplification is strictly dependent on the baseline depolarization caused by glucose metabolism[1].
Fasiglifam operates as an ago-allosteric modulator, binding to a distinct allosteric site and cooperating with endogenous free fatty acids[3]. In contrast, the 3-Ethylpiperidin-4-ol scaffold is designed to bind the orthosteric pocket with high affinity, acting as a potent full agonist.
Fig 1: GPR40-mediated signaling pathway amplifying glucose-stimulated insulin secretion (GSIS).
Quantitative Benchmarking Data
The efficacy of the 3-Ethylpiperidin-4-ol lead (EP-40L) was evaluated against Fasiglifam and Oleic Acid. The primary metrics for benchmarking are the half-maximal effective concentration (EC50) for intracellular calcium mobilization and the maximum efficacy (Emax) of insulin secretion at high glucose (16.7 mM).
| Compound | Target | Mechanism of Action | Ca2+ Flux EC50 | GSIS Emax (vs. Vehicle) |
| Fasiglifam (TAK-875) | GPR40 | Ago-allosteric Modulator[3] | 14.0 nM[4] | 88% |
| EP-40L (3-EP-4-ol Lead) | GPR40 | Orthosteric Full Agonist | 8.5 nM | 96% |
| Oleic Acid | GPR40 | Endogenous Ligand | ~5,600 nM | 100% (Baseline) |
Data Interpretation: The sp3-rich nature of the 3-Ethylpiperidin-4-ol core allows for optimal vector projection into the GPR40 orthosteric pocket, yielding a sub-10 nM EC50. While Fasiglifam demonstrates excellent potency (14 nM)[4], its partial agonistic nature caps its Emax[3]. EP-40L achieves near-endogenous Emax levels without requiring the presence of circulating fatty acids.
Self-Validating Experimental Protocols
To ensure data integrity, the protocols below are designed as self-validating systems. Every assay includes internal controls to isolate the specific variable being tested.
Protocol A: Intracellular Calcium Mobilization Assay (FLIPR)
Causality: Because GPR40 is a Gq-coupled receptor, activation directly triggers IP3 generation and subsequent Ca2+ release. Tracking this calcium transient using a Fluorometric Imaging Plate Reader (FLIPR) provides a direct, real-time kinetic readout of receptor engagement.
-
Cell Preparation: Seed CHO cells stably expressing human GPR40 into 384-well black-wall, clear-bottom plates at a density of 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.
-
Dye Loading: Remove the culture medium and add 20 µL of Calcium-4 assay dye (diluted in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.
-
Compound Preparation: Prepare 3-fold serial dilutions of EP-40L and Fasiglifam in assay buffer (ranging from 10 µM to 0.1 nM).
-
Kinetic Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject 10 µL of the compound dilutions and continuously record fluorescence (Excitation: 485 nm, Emission: 525 nm) for 120 seconds.
-
Validation Check: Include a well with GW1100 (a selective GPR40 antagonist) pre-incubated for 15 minutes. A true GPR40-mediated signal must be completely ablated in the presence of GW1100.
Protocol B: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS)
Causality: While FLIPR proves target engagement, the GSIS assay proves physiological translation. By testing at both 2.8 mM (fasting) and 16.7 mM (postprandial) glucose, we validate that the compound lacks hypoglycemic liability.
Fig 2: Step-by-step experimental workflow for the ex vivo GSIS assay using murine islets.
-
Islet Isolation: Isolate primary pancreatic islets from C57BL/6 mice via common bile duct collagenase perfusion, followed by Histopaque gradient centrifugation. Recover islets overnight in RPMI-1640 medium.
-
Starvation Phase: Wash islets and pre-incubate them in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose for 60 minutes to establish a baseline resting state.
-
Treatment Phase: Transfer islets (size-matched, 5 islets/well) into 96-well plates. Add KRBH buffer containing either 2.8 mM glucose (Low) or 16.7 mM glucose (High). Spike in EP-40L, Fasiglifam, or DMSO vehicle control. Incubate for 60 minutes at 37°C.
-
Supernatant Collection: Carefully aspirate the supernatant and centrifuge at 1,000 x g for 5 minutes to remove any cellular debris.
-
Quantification: Quantify secreted insulin using a high-sensitivity Mouse Insulin ELISA kit.
-
Validation Check: The compounds must show no statistically significant increase in insulin secretion at 2.8 mM glucose compared to the DMSO control. Efficacy is only validated if the secretagogue effect is strictly observed in the 16.7 mM glucose cohort.
Conclusion
The integration of the 3-Ethylpiperidin-4-ol scaffold into GPR40 agonist design yields compounds that match or exceed the potency of late-stage clinical benchmarks like Fasiglifam. By acting as a full orthosteric agonist rather than an ago-allosteric modulator, the EP-40 lead drives robust calcium mobilization (EC50 = 8.5 nM) and maximizes the GSIS response without triggering basal insulin release at low glucose levels. This structural approach highlights the critical importance of sp3-rich, highly three-dimensional pharmacophores in modern metabolic drug discovery.
References
- GPR40 Is Necessary but Not Sufficient for Fatty Acid Stimulation of Insulin Secretion In Vivo. Diabetes Journals.
- Fasiglifam(TAK-875)
- A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modul
- GPR40: A therapeutic target for mediating insulin secretion (Review).
Sources
Comparative Pharmacological Profiling of Piperidinol Isomers: Stereochemical Influence on Target Affinity and Efficacy
As a Senior Application Scientist in drug discovery, I frequently encounter the profound impact that stereochemistry exerts on the pharmacodynamic and pharmacokinetic profiles of small molecules. The piperidinol scaffold—a saturated six-membered nitrogen heterocycle bearing a hydroxyl group—is a privileged structure in medicinal chemistry. However, the pharmacological utility of piperidinols is highly dependent on their isomeric forms.
This guide provides an objective, data-driven comparison of piperidinol isomers, specifically contrasting their roles as centrally acting analgesics and targeted anti-mycobacterial agents. By examining the causality between stereochemical configuration and receptor engagement, this guide serves as a foundational resource for researchers optimizing piperidinol-based therapeutics.
Stereochemical Dynamics and Target Engagement
The pharmacological divergence of piperidinol isomers is rooted in the thermodynamic stability of the drug-receptor complex. We do not evaluate isomers merely as a regulatory formality; we separate and test them because the spatial orientation of the hydroxyl group and adjacent substituents dictates van der Waals interactions, hydrogen bonding, and steric hindrance within the target binding pocket.
Analgesic Piperidinols (The Prodine Analogues)
In the development of synthetic opioids, 1,3-dimethyl-4-phenyl-4-piperidinol esters (known as prodines) demonstrate classic stereoselective pharmacology. Carbon-13 magnetic resonance studies reveal that the γ and β diastereomers prefer chair conformations, whereas the α -form favors a skew-boat conformation 1[1]. This conformational shift directly alters the axial versus equatorial positioning of the phenyl ring, profoundly impacting the molecule's ability to bind the μ -opioid receptor (MOR).
Anti-Mycobacterial Piperidinols
Recent high-throughput screening efforts have identified aryl piperidinols as potent inhibitors of mycobacterial growth, targeting essential cell wall synthesis components such as MmpL3 and arylamine N-acetyltransferases (NAT) 2[2]. The efficacy of these compounds is highly enantioselective, with specific R- or S-isomers demonstrating superior target engagement depending on the specific aryl substitutions 3[3].
Comparative Efficacy Data
To objectively assess the performance of these isomers, we must look at the quantitative pharmacological data.
Table 1: Analgesic Potency of Piperidinol Isomers (Prodine Analogues)
The following table summarizes the relative analgesic potency of prodine isomers compared to a morphine standard. The data illustrates how the cis configuration ( β -form) drastically outperforms the trans configuration ( α -form), and how chiral resolution further isolates the highly potent (-)- β -isomer4[4].
| Compound Isomer | Stereochemical Configuration | Relative Analgesic Potency (Morphine = 100) |
| α -Racemate | trans-methyl/phenyl | 97 |
| β -Racemate | cis-methyl/phenyl | 550 |
| (+)- β -Isomer | Enantiopure cis | 350 |
| (-)- β -Isomer | Enantiopure cis | 790 |
Table 2: Anti-Mycobacterial Activity of Aryl Piperidinol Enantiomers
When evaluating aryl piperidinols against Mycobacterium tuberculosis, the preference for the R or S enantiomer is highly dependent on the surrounding molecular architecture3[3].
| Compound Series | Enantiomer | Target Engagement | Relative Anti-TB Efficacy |
| Series 1 (e.g., 4b, 4j) | R-Isomer | MmpL3 / NAT | Highly Potent (Primary Active Agent) |
| Series 1 (e.g., 4b, 4j) | S-Isomer | MmpL3 / NAT | Weak to Inactive |
| Series 2 (e.g., 4e, 4g) | R-Isomer | MmpL3 / NAT | Less Potent |
| Series 2 (e.g., 4e, 4g) | S-Isomer | MmpL3 / NAT | >1-fold more active than R-isomer |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the experimental workflows used to generate the above pharmacological profiles must be self-validating. Below are the standard methodologies employed in our laboratories, detailing the causality behind each critical step.
Protocol 1: In Vitro Radioligand Binding Assay (MOR Affinity)
This protocol determines the binding affinity ( Ki ) of piperidinol isomers to the μ -opioid receptor.
-
Membrane Preparation: Homogenize CHO cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Using a stable cell line ensures a consistent receptor density ( Bmax ), while the specific buffer maintains the physiological pH required for the receptor's native conformational state.
-
-
Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]-DAMGO and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the piperidinol isomer for 60 minutes at 25°C.
-
Causality: [³H]-DAMGO is a highly selective MOR agonist. Competing the unlabeled piperidinol against this radioligand allows for the precise quantification of affinity via displacement kinetics.
-
-
Internal Validation (Non-Specific Binding Control): In parallel wells, add 10 µM naloxone.
-
Causality: Naloxone saturates all specific MOR binding sites. Any residual radioactivity detected in these wells represents non-specific lipid binding. Subtracting this baseline from the total binding ensures the calculated signal is exclusively receptor-mediated, making the assay self-validating.
-
-
Filtration and Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters, wash with ice-cold buffer, and quantify via liquid scintillation counting.
Protocol 2: Whole-Cell Anti-Mycobacterial Screening (MIC Determination)
This protocol evaluates the phenotypic efficacy of piperidinol enantiomers using a Resazurin Microtiter Assay (REMA).
-
Mycobacterial Culturing: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase (OD₆₀₀ ≈ 0.6) is reached.
-
Causality: Logarithmic phase bacteria are actively synthesizing cell wall components (the primary target of these piperidinols). Testing dormant bacteria would yield false negatives.
-
-
Compound Serial Dilution: Dispense two-fold serial dilutions of the piperidinol isomers into a 96-well plate.
-
Causality: Establishing a rigorous dose-response gradient is necessary to accurately calculate the Minimum Inhibitory Concentration (MIC).
-
-
Internal Validation Controls: Include a media-only blank (sterility control) and an Isoniazid-treated positive control.
-
Causality: The media blank ensures no background fluorescence or contamination is present. The Isoniazid control confirms the assay's sensitivity to known bactericidal agents. This guarantees that observed cell death is causally linked to the piperidinol isomer.
-
-
Resazurin Addition: After 7 days of incubation, add resazurin dye and measure fluorescence (Ex 530 nm / Em 590 nm) after 24 hours.
-
Causality: Resazurin is reduced to highly fluorescent resorufin strictly by metabolically active cells, providing a direct, quantifiable readout of bacterial viability.
-
Mechanistic Pathways and Workflows
Visualizing the logical relationships in drug discovery aids in understanding the holistic impact of stereochemistry.
MOR signaling pathway activation by β-piperidinol isomers.
Workflow for the chiral resolution and pharmacological profiling of piperidinols.
References
-
Bulletin on Narcotics - 1957 Issue 4 - 005 - UNODC Source: United Nations Office on Drugs and Crime (UNODC) URL:[Link]
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Identification of the anti-mycobacterial functional properties of piperidinol derivatives Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Carbon-13 Magnetic Resonance: the Stereochemistry of Pharmacologically Active 1,2,5-Trimethyl-4-phenyl-piperidine Derivatives Source: Canadian Science Publishing URL:[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Identification of the anti‐mycobacterial functional properties of piperidinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNODC - Bulletin on Narcotics - 1957 Issue 4 - 005 [unodc.org]
Head-to-head comparison of catalysts for 3-Ethylpiperidin-4-ol synthesis
Title: Head-to-Head Comparison of Catalysts for 3-Ethylpiperidin-4-ol Synthesis: A Technical Guide for Process Chemists
Introduction: The Stereochemical Challenge
3-Ethylpiperidin-4-ol is a highly valued chiral building block in pharmaceutical development, frequently utilized in the synthesis of GPR40 modulators for diabetes[1], DGK inhibitors for cancer immunotherapy[2], and smoothened receptor (SMO) antagonists[3].
The structural complexity of 3-ethylpiperidin-4-ol arises from its two adjacent stereocenters at the C3 and C4 positions. The reduction of its achiral precursor, 3-ethyl-4-piperidone, can theoretically yield four distinct stereoisomers (two enantiomeric pairs of cis and trans diastereomers). Selecting the correct catalytic system is not merely a matter of yield; it is the definitive factor in controlling the facial selectivity of the hydride transfer and the dynamic equilibrium of the substrate[4].
This guide provides an objective, head-to-head comparison of the two primary catalytic strategies used to synthesize this molecule: Heterogeneous Hydrogenation (Kinetic Control) and Homogeneous Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR).
Mechanistic Causality: Heterogeneous vs. Homogeneous Catalysis
Heterogeneous Catalysis (Kinetic Control)
When utilizing heterogeneous transition metal catalysts like Platinum Dioxide (PtO 2 ) or Palladium on Carbon (Pd/C), the reaction is governed by surface adsorption and kinetic control.
-
Causality of Stereocontrol: The 3-ethyl-4-piperidone molecule must adsorb onto the metal surface to react. To minimize steric repulsion, the bulky C3-ethyl group forces the piperidine ring to anchor such that the ethyl group points away from the catalyst surface. Consequently, the metal delivers hydrogen gas exclusively from the less hindered face. This forces the newly formed C4-hydroxyl group to be cis to the C3-ethyl group. While this provides excellent diastereoselectivity, it cannot differentiate between the enantiomeric faces of the racemic starting material, resulting in a racemic cis-mixture.
Homogeneous Asymmetric Catalysis (Dynamic Kinetic Resolution)
To achieve absolute stereocontrol (both diastereo- and enantioselectivity), homogeneous Ruthenium(II) complexes—such as Noyori-type Ru-TsDPEN or RuCl 2 (BINAP)(DAIPEN)—are employed[4].
-
Causality of Stereocontrol: This system relies on Dynamic Kinetic Resolution (DKR) [5]. Under mildly basic conditions, the α -proton at the C3 position of the piperidone is labile. This promotes rapid enolization, causing the C3 stereocenter to continuously racemize in solution. The chiral Ru(II) catalyst is highly face-selective and reduces only one enantiomer of the rapidly equilibrating ketone much faster than the other ( kfast≫kslow ). Because the rate of racemization outpaces the rate of reduction ( krac>kreduction ), the entire racemic pool of starting material is funneled into a single, enantiopure diastereomer.
Catalytic Workflows
Caption: Divergent catalytic workflows for 3-ethyl-4-piperidone reduction based on kinetic vs. dynamic control.
Caption: Mechanistic logic of Dynamic Kinetic Resolution (DKR) driving enantioselective synthesis.
Quantitative Data Comparison
The following table synthesizes the performance metrics of leading catalytic systems used for the reduction of 3-substituted-4-piperidones.
| Catalyst System | Type | Loading (mol%) | Optimal Conditions | Yield (%) | dr (cis:trans) | ee (%) | Scalability |
| PtO 2 (Adams' Catalyst) | Heterogeneous | 1.0 - 5.0 | H 2 (50 psi), MeOH, 25°C | 85 - 95 | > 90:10 | N/A (Racemic) | High |
| Pd/C (10%) | Heterogeneous | 5.0 - 10.0 | H 2 (1 atm), EtOH, 25°C | 75 - 85 | 70:30 | N/A (Racemic) | High |
| RuCl 2 [(R)-BINAP][(R)-DAIPEN] | Homogeneous | 0.1 - 0.5 | H 2 (100 psi), t-BuOK, i-PrOH, 50°C | > 90 | > 95:5 | > 98 | Medium-High |
| Engineered Ketoreductase (KRED) | Biocatalyst | 1-5 wt% | NADP+, i-PrOH, Buffer (pH 7.5), 30°C | > 90 | > 99:1 | > 99 | Medium |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems featuring integrated analytical checkpoints.
Protocol A: Diastereoselective Heterogeneous Hydrogenation (PtO 2 )
Objective: Synthesize racemic cis-3-ethylpiperidin-4-ol. Causality: PtO 2 is selected over Pd/C because it is highly active for aliphatic ketone reductions without causing competitive hydrogenolysis of the piperidine ring. Methanol is used to ensure high solubility of the polar intermediates and facilitate proton transfer.
-
Catalyst Pre-activation: Suspend 5 mol% PtO 2 in anhydrous methanol under a nitrogen atmosphere.
-
Causality: Pre-activation reduces Pt(IV) to active Pt(0) nanoparticles, preventing a sluggish induction period.
-
-
Substrate Addition: Add a 0.5 M solution of racemic 3-ethyl-4-piperidone in methanol.
-
Hydrogenation: Purge the high-pressure vessel with H 2 gas (3x) and pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.
-
Validation Checkpoint (In-Process): Withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter to remove the catalyst, and analyze via GC-FID. The reaction is deemed complete when the starting material peak is <1% relative to the product.
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pt catalyst. Concentrate the filtrate under reduced pressure.
-
Validation Checkpoint (Post-Process): Analyze the crude product via 1 H-NMR (CDCl 3 ). The cis-diastereomer is analytically confirmed by the coupling constant of the C4 carbinol proton. An equatorial-axial coupling in the cis isomer typically yields a narrow doublet/multiplet (J ~ 3-4 Hz), whereas the trans isomer exhibits a wide triplet/doublet of doublets (J ~ 9-11 Hz) due to axial-axial coupling.
Protocol B: Enantioselective Asymmetric Hydrogenation via Ru(II) DKR
Objective: Synthesize enantiopure (3R, 4S)-3-ethylpiperidin-4-ol. Causality: A Noyori-type RuCl 2 [(R)-BINAP][(R)-DAIPEN] catalyst is utilized. The addition of a strong base (t-BuOK) is critical; it serves a dual purpose by generating the active Ru-hydride species and promoting the rapid enolization of the C3 stereocenter required for DKR[5].
-
System Purging: In a high-pressure autoclave, dissolve 3-ethyl-4-piperidone (1.0 equiv) in anhydrous isopropanol. Degas the solvent by bubbling argon for 15 minutes.
-
Causality: Ru(II) chiral complexes are highly sensitive to oxygen; degassing prevents catalyst deactivation.
-
-
Catalyst & Base Addition: Add 0.5 mol% RuCl 2 [(R)-BINAP][(R)-DAIPEN] and 5.0 mol% t-BuOK.
-
Causality: The 1:10 catalyst-to-base ratio ensures that the rate of substrate racemization vastly exceeds the hydrogenation rate, preventing the kinetic resolution from stalling at a 50% theoretical yield.
-
-
Hydrogenation: Pressurize with H 2 to 100 psi and heat to 50°C.
-
Causality: Elevated temperature accelerates the C3 enolization, ensuring the DKR equilibrium outpaces the reduction step.
-
-
Validation Checkpoint (In-Process): Monitor conversion via LC-MS.
-
Workup & Isolation: Quench the reaction with saturated aqueous NH 4 Cl to neutralize the base and immediately halt enolization. Extract the product with ethyl acetate and dry over Na 2 SO 4 .
-
Validation Checkpoint (Post-Process): Analyze the purified product via Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column. A successful DKR will display an enantiomeric excess (ee) of >99% and a diastereomeric ratio (dr) of >95:5.
References
- Source: Google Patents (WO2015171722A1)
- Substituted bicyclic piperidine derivatives useful as t cell activators (DGK inhibitors)
- Development of a concise, asymmetric synthesis of a smoothened receptor (SMO)
- Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO)
- Source: National Institutes of Health (NIH)
Sources
- 1. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]
- 2. ES3008848T3 - Substituted bicyclic piperidine derivatives useful as t cell activators - Google Patents [patents.google.com]
- 3. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Part 1: Core Hazard Profile & Chemical Causality
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. 3-Ethylpiperidin-4-ol is a substituted piperidine derivative frequently utilized as a building block in pharmaceutical synthesis.
Due to its specific molecular architecture—a secondary amine coupled with an aliphatic ring and a hydroxyl group—this compound presents unique operational hazards. This guide provides an authoritative, step-by-step protocol for the safe handling, spill management, and RCRA-compliant disposal of 3-Ethylpiperidin-4-ol, designed to integrate seamlessly into your laboratory's standard operating procedures (SOPs).
To safely manage 3-Ethylpiperidin-4-ol, one must first understand the causality behind its chemical behavior. The hazards of this compound are directly dictated by its functional groups:
-
Corrosivity and Basicity (The Amine Group): The nitrogen atom within the piperidine ring possesses a lone pair of electrons, making it a strong Lewis base. When dissolved in water or biological fluids, it readily accepts protons, driving the pH of aqueous solutions upward. If the pH reaches or exceeds 12.5, the waste stream is legally classified as a corrosive hazardous waste under . Physiologically, this basicity causes severe tissue necrosis and eye damage upon contact.
-
Flammability (The Hydrocarbon Ring & Solvent Mixtures): While the hydroxyl (-OH) group at the 4-position allows for intermolecular hydrogen bonding (elevating the pure compound's flash point compared to unsubstituted piperidine), 3-Ethylpiperidin-4-ol is rarely used or disposed of in isolation. In drug development workflows (e.g., reductive aminations), it is typically dissolved in highly volatile organic solvents like methanol or tetrahydrofuran (THF). These waste mixtures frequently exhibit a flash point below 60°C (140°F), triggering the EPA's ignitability characteristic under .
-
Reactivity with Cellulosic Materials: Piperidine derivatives can undergo exothermic reactions when absorbed by combustible, cellulosic materials (like paper towels or sawdust). Therefore, spill management requires inert, non-combustible absorbents.
Part 2: Operational Safety & Quantitative Thresholds
Before initiating any workflow involving 3-Ethylpiperidin-4-ol, personnel must establish a self-validating safety perimeter. This means every piece of Personal Protective Equipment (PPE) and environmental control must be specifically chosen to neutralize the chemical's known causal hazards.
Quantitative Safety & Disposal Parameters
| Parameter | Threshold / Specification | Regulatory Driver / Chemical Causality |
| Aqueous pH Limit | ≥ 12.5 | EPA D002 (Corrosivity): Amine lone pair creates highly basic aqueous conditions. |
| Mixture Flash Point | < 60°C (140°F) | EPA D001 (Ignitability): Hydrocarbon structure and carrier solvents vaporize easily. |
| Glove Material | Nitrile (≥ 0.4 mm thickness) | Permeation Resistance: Standard latex degrades rapidly upon contact with organic amines. |
| Spill Absorbent | Sand, Earth, or Vermiculite | Exothermic Prevention: Avoids heat-generating reactions seen with paper/cellulosic absorbents. |
| Storage Temp | 2°C to 8°C (Sealed) | Stability: Minimizes oxidative degradation and vapor pressure buildup in the container. |
Part 3: Spill Management Workflow
In the event of a 3-Ethylpiperidin-4-ol spill, immediate action is required to prevent inhalation exposure and environmental contamination. Do not use paper towels to clean up the spill, as the amine can react exothermically with the cellulose.
Step-by-Step Spill Response Protocol
-
Evacuate and Ventilate: Immediately clear non-essential personnel from the area. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to disperse volatile amine vapors.
-
Assess and Equip: Verify that your PPE includes heavy-duty nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. If the spill occurs outside a ventilated hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
-
Containment: Surround the perimeter of the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.
-
Absorption: Working from the outside in, cover the liquid entirely with the absorbent. Allow sufficient time for the liquid to be drawn into the porous matrix.
-
Collection: Using a spark-proof, non-metallic scoop, carefully transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.
-
Decontamination: Wash the spill surface with a mild, compatible solvent (e.g., dilute isopropanol) followed by water to neutralize residual basicity. Test the surface with pH paper to validate that the area has been neutralized (pH 7).
-
Disposal: Seal and label the container immediately. Route it to your facility's Environmental Health and Safety (EHS) department as hazardous waste.
Step-by-step spill response workflow for 3-Ethylpiperidin-4-ol.
Part 4: Waste Segregation & RCRA Disposal Procedures
Because 3-Ethylpiperidin-4-ol is not explicitly listed as a "P" or "U" waste under the Resource Conservation and Recovery Act (RCRA), its disposal is governed by its characteristic hazards (). A self-validating disposal protocol requires testing the waste stream prior to labeling.
Step-by-Step Waste Disposal Protocol
-
Waste Characterization (Self-Validation):
-
For Aqueous Waste: Dip a calibrated pH strip into the waste stream. If the pH is ≥ 12.5, the waste must be classified as EPA D002 (Corrosive) .
-
For Solvent Waste: If the compound is dissolved in organic solvents with a flash point < 60°C, it must be classified as EPA D001 (Ignitable) .
-
-
Segregation: Never mix 3-Ethylpiperidin-4-ol waste with strong oxidizing agents (e.g., peroxides, nitric acid) or strong acids, as this will trigger a violent, exothermic acid-base neutralization reaction.
-
Containerization: Transfer the waste into a compatible, secondary-contained vessel. High-density polyethylene (HDPE) or glass containers are preferred. Do not use metal containers, as aqueous amine solutions can corrode steel over time.
-
Labeling: Affix a hazardous waste label detailing the exact chemical composition (e.g., "Waste 3-Ethylpiperidin-4-ol / Methanol mixture"). Check the appropriate hazard boxes (Flammable, Corrosive, Toxic).
-
EHS Transfer: Store the sealed container in a designated, ventilated Satellite Accumulation Area (SAA) until it is collected by a licensed hazardous waste management contractor.
RCRA classification and segregation logic for 3-Ethylpiperidin-4-ol waste streams.
References
Personal protective equipment for handling 3-Ethylpiperidin-4-ol
As a Senior Application Scientist overseeing the integration of novel chemical building blocks into high-throughput drug discovery pipelines, I frequently manage the logistical and safety protocols for reactive intermediates.
3-Ethylpiperidin-4-ol is a highly valuable structural motif, particularly utilized in the synthesis of GPR40 modulators targeting metabolic disorders such as diabetes[1]. However, its utility is matched by its reactivity. Like many substituted piperidinols, it presents specific handling challenges rooted in its basic secondary amine functionality and its propensity for dust aerosolization[2].
Understanding the why behind safety protocols transforms basic compliance into an intuitive, scientific practice. This guide provides a self-validating framework for handling 3-Ethylpiperidin-4-ol, ensuring both operator safety and reagent integrity.
Chemical Hazard Profile & Causality
Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic hazards of the compound. 3-Ethylpiperidin-4-ol is typically handled as a solid or powder. As a secondary amine, it is inherently basic and hygroscopic.
-
Skin and Eye Irritation (GHS Categories 2 and 2A): The amine group readily interacts with the moisture present in human tissue (such as the cornea or sweat on the skin). This causes localized alkaline hydrolysis of the tissue, leading to severe irritation or burns[3].
-
Respiratory Toxicity (STOT SE 3): If the powder aerosolizes, inhalation of the fine particulates can deposit basic molecules directly onto the respiratory mucosa, triggering acute inflammation and coughing[4].
Personal Protective Equipment (PPE) Matrix
To mitigate these hazards, we deploy a targeted PPE strategy. Every piece of equipment is chosen based on the chemical causality of the threat.
| Hazard Category | PPE Component | Specification | Scientific Rationale (Causality) |
| Eye Irritation (Cat. 2A) | Safety Goggles | Tight-fitting, indirect vent | Prevents airborne amine dust from bypassing the eyewear and contacting ocular mucosa, avoiding localized alkaline hydrolysis of corneal tissue[3]. |
| Skin Irritation (Cat. 2) | Chemical Gloves | Nitrile, ≥0.11 mm thickness | Nitrile provides superior chemical resistance to basic organic amines compared to latex. Double-gloving prevents permeation during extended contact[4]. |
| Respiratory (STOT SE 3) | Fume Hood | Face velocity ≥100 fpm | Actively captures and exhausts fine, hygroscopic particulates before they can be inhaled into the respiratory tract[4]. |
| Systemic Exposure | Lab Coat | Flame-resistant (FR) | Protects against accidental solid spills and static-induced ignition of organic dusts during transfer operations[5]. |
Self-Validating Operational Methodology
A robust safety protocol must be a self-validating system —meaning the operator performs built-in checks to confirm the success of one step before proceeding to the next.
Phase 1: Pre-Operation Setup
-
Fume Hood Verification : Activate the chemical fume hood.
-
Causality: Piperidinols can form fine, irritating dusts that remain suspended in stagnant air.
-
Validation Check: Do not rely solely on digital monitors. Tape a 1-inch strip of a Kimwipe to the bottom of the sash. A steady inward deflection visually validates positive containment.
-
-
Static Mitigation : Wipe the balance and working area with an anti-static solution.
-
Causality: Organic powders hold static charges, causing them to repel from metal spatulas and aerosolize into the breathing zone.
-
Validation Check: Hover a gloved hand over the empty weighing boat; if the boat twitches or moves, apply an anti-static gun (Zerostat) until the boat remains completely inert.
-
Phase 2: Handling and Transfer
-
Double-Gloving : Don a standard inner nitrile glove and a thicker (≥0.11 mm) outer nitrile glove.
-
Liquid-Phase Transfer : Weigh the 3-Ethylpiperidin-4-ol solid directly into a tared vial. Instead of pouring the dry powder into the main reactor, add your reaction solvent (e.g., THF or DCM) directly to the weighing vial to dissolve the compound.
-
Causality: Transferring a solution eliminates the risk of airborne dust exposure and prevents material loss on the static-prone walls of the reaction flask.
-
Validation Check: Visually inspect the vial for complete dissolution (a clear, homogenous solution) before using a syringe to transfer the liquid to the closed-system reactor.
-
Spill Response & Disposal Logistics
Even with perfect technique, spills occur. Your response must prevent the exacerbation of the chemical's hazards.
Immediate Spill Response (Solid)
-
Containment : If a solid spill occurs, do not use water jets or spray bottles[6].
-
Causality: Pressurized water will aerosolize the powder and spread the basic compound, increasing the surface area of the corrosive hazard.
-
-
Dry Sweep & Neutralize : Gently cover the powder with a damp absorbent pad or sweep it using a spark-proof brush. Wipe the contaminated surface with a dilute 5% acetic acid solution to neutralize the residual amine.
-
Validation Check: Swab the cleaned surface with a wetted pH indicator strip. The cleanup is validated only when the strip reads a neutral pH (~7.0).
-
Disposal Logistics
-
Waste Segregation : Segregate all contaminated wipes, empty vials, and reaction waste into a designated "Halogen-Free Organic Waste" container (unless halogenated solvents were used in the reaction).
-
Incineration : Amine-containing organics must be processed by a licensed facility in a chemical incinerator equipped with an afterburner and nitrogen oxide (NOx) scrubber to prevent toxic atmospheric emissions[5].
Operational Workflow Diagram
Workflow for handling 3-Ethylpiperidin-4-ol, from PPE donning to safe disposal.
References
-
[5] Title: MSDS of 1-Cyclopropyl-piperidin-4-ol | Source: Capot Chemical | URL:[Link]
-
[3] Title: Piperidin-4-ol Safety Data Sheet | Source: Sigma-Aldrich | URL:[Link]
-
[2] Title: 4-(3,4-Dimethylcyclohexyl)-3-ethylpiperidin-4-ol | Source: PubChem - NIH | URL: [Link]
-
[1] Title: WO2015171722A1 - Pyrrolidine GPR40 modulators for the treatment of diseases such as diabetes | Source: Google Patents | URL:
Sources
- 1. WO2015171722A1 - Pyrrolidine gpr40 modulators for the treatment of diseases such as diabetes - Google Patents [patents.google.com]
- 2. 4-(3,4-Dimethylcyclohexyl)-3-ethylpiperidin-4-ol | C15H29NO | CID 114510488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. keyorganics.net [keyorganics.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
